molecular formula C15H14BrNO3 B1454994 Benzyl 4-bromo-2-hydroxybenzylcarbamate CAS No. 1033194-56-7

Benzyl 4-bromo-2-hydroxybenzylcarbamate

Katalognummer: B1454994
CAS-Nummer: 1033194-56-7
Molekulargewicht: 336.18 g/mol
InChI-Schlüssel: WCYLRGVFURSSRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a useful research compound. Its molecular formula is C15H14BrNO3 and its molecular weight is 336.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-bromo-2-hydroxybenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-bromo-2-hydroxybenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

benzyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-7-6-12(14(18)8-13)9-17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYLRGVFURSSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=C(C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198264
Record name Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033194-56-7
Record name Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033194-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the chemical structure of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzyl 4-bromo-2-hydroxybenzylcarbamate

Executive Summary

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a substituted aromatic carbamate of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a stable carbamate linkage, a brominated phenol ring, and a benzyl protecting group, makes it a versatile intermediate. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and its current and potential applications. The content is structured to serve researchers and professionals in drug development, agrochemicals, and material science by offering both foundational knowledge and actionable experimental insights.

Introduction: A Molecule of Synthetic Versatility

Carbamates are a critical class of organic compounds, structurally defined by a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a cornerstone in biochemistry (e.g., the urethane linkage) and pharmacology. Benzyl 4-bromo-2-hydroxybenzylcarbamate emerges as a highly functionalized member of this family. The presence of a bromine atom and a hydroxyl group on the phenyl ring provides reactive handles for further chemical modification, such as cross-coupling reactions or etherification. The benzyl carbamate moiety, often referred to as a Cbz or Z group, is a widely used protecting group for amines, prized for its stability under various conditions and its susceptibility to clean removal via hydrogenolysis.

This combination of features positions Benzyl 4-bromo-2-hydroxybenzylcarbamate as a valuable building block in multi-step syntheses. Its applications primarily lie in its role as a key intermediate for more complex molecules, particularly in the development of targeted therapies for cancer treatment, advanced agricultural chemicals, and novel materials.[1]

Chemical Identity and Structure

The definitive structure of Benzyl 4-bromo-2-hydroxybenzylcarbamate is characterized by a central carbamate functional group linking a benzyl moiety to a 4-bromo-2-hydroxybenzyl group.

Chemical Structure Diagram
Figure 1: 2D Structure of the Molecule.
Chemical Identifiers
IdentifierValueSource
IUPAC Name benzyl N-(4-bromo-2-hydroxyphenyl)methylcarbamate[1]
CAS Number 1033194-56-7[1]
PubChem CID 45926089[1]
InChI Key WCYLRGVFURSSRN-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=C(C=C(C=C2)Br)O[1]

Physicochemical Properties

A summary of the key computed and established physicochemical properties is provided below. These values are essential for designing experimental conditions, including solvent selection, purification methods, and storage.

PropertyValue
Molecular Formula C₁₅H₁₄BrNO₃
Molecular Weight 336.18 g/mol
Topological Polar Surface Area (TPSA) 57.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 5
LogP (Predicted) 3.5 - 4.0

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

  • Stage 1: Synthesis of the key intermediate, (4-bromo-2-hydroxyphenyl)methanamine, via reductive amination of 4-bromo-2-hydroxybenzaldehyde.

  • Stage 2: Formation of the final carbamate product by reacting the intermediate amine with benzyl chloroformate.

Sources

A Strategic Guide to Elucidating the In Vitro Mechanism of Action of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery, the molecule Benzyl 4-bromo-2-hydroxybenzylcarbamate presents a compelling enigma. While commercially available for research in pharmaceutical and biochemical applications, including enzyme inhibition and receptor binding studies, the public domain lacks a defined in vitro mechanism of action for this specific entity[1][2]. This guide, therefore, is not a retrospective summary but a prospective roadmap. It is designed for researchers, scientists, and drug development professionals to systematically unravel the biological activity and molecular targets of this compound.

Our approach is built on a foundation of logical inference derived from its structural motifs. The presence of a benzyl carbamate functional group suggests potential parallels with other carbamate derivatives, which are known for a wide range of biological activities, including cholinesterase inhibition[3][4]. The 4-bromo-2-hydroxybenzyl moiety, on the other hand, is found in compounds exhibiting antimicrobial properties[5]. These observations form the bedrock of our initial hypotheses and the subsequent multi-tiered experimental workflow designed to test them. This document provides the strategic framework and detailed protocols to transform Benzyl 4-bromo-2-hydroxybenzylcarbamate from a mere catalog number into a well-characterized biological modulator.

Part 1: Hypothesis Formulation - Guided by Structural Precedent

Given the absence of direct mechanistic data, our investigation commences with the formulation of plausible hypotheses based on the known activities of structurally related compounds.

  • Hypothesis 1: Cholinesterase Inhibition. Many benzyl carbamate derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of neurodegenerative diseases like Alzheimer's[3][4]. The carbamate moiety can interact with the active site of these enzymes, leading to their inhibition.

  • Hypothesis 2: Carbonic Anhydrase Inhibition. The carbamate structure is also present in known inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes[6][7].

  • Hypothesis 3: Cytotoxic Activity against Cancer Cells. The introduction of novel chemical entities into biological systems often reveals cytotoxic effects. Benzyl carbamate derivatives have shown potential as anticancer agents[3]. The brominated phenolic ring in our molecule of interest could contribute to such activity.

  • Hypothesis 4: Antimicrobial Activity. The 4-bromo-2-hydroxybenzyl group is a key component of other molecules that have demonstrated antibacterial and antiviral properties[5]. This suggests that Benzyl 4-bromo-2-hydroxybenzylcarbamate may possess antimicrobial efficacy.

Part 2: A Multi-Tiered Experimental Workflow for Mechanism Deconvolution

To systematically investigate the proposed hypotheses, a phased experimental approach is recommended. This workflow is designed to progress from broad phenotypic screening to more specific target-based assays and pathway analysis.

experimental_workflow T1_A Cytotoxicity Screening (e.g., MTT Assay) T3_A Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) T1_A->T3_A If cytotoxic T3_B Cell Cycle Analysis (Flow Cytometry) T1_A->T3_B If cytotoxic T3_C Signaling Pathway Analysis (Western Blot) T1_A->T3_C If cytotoxic T1_B Antimicrobial Screening (e.g., Broth Microdilution) T2_A Cholinesterase Inhibition Assay (AChE & BChE) T2_B Carbonic Anhydrase Inhibition Assay signaling_pathway Compound Benzyl 4-bromo-2-hydroxybenzylcarbamate Cell Cancer Cell Compound->Cell Bax Bax Cell->Bax Upregulation Bcl2 Bcl-2 Cell->Bcl2 Downregulation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical intrinsic apoptosis pathway induced by the compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of Benzyl 4-bromo-2-hydroxybenzylcarbamate. By systematically progressing through the proposed tiers of experimentation, researchers can efficiently generate a robust dataset to define its biological activity, identify potential molecular targets, and elucidate its mechanism of action. This structured approach not only maximizes the potential for discovery but also ensures that the investigation is conducted with scientific rigor and integrity.

References

  • Vertex AI Search. (n.d.). Benzyl Carbamate (CAS 621-84-1) | Manufacture.
  • J&K Scientific. (n.d.). Benzyl 4-Bromo-2-Hydroxybenzylcarbamate | 1033194-56-7.
  • MedchemExpress.com. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.
  • Šebetić, K., & Sović, I. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 279–291. [Link]. Retrieved from

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019.
  • MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • Nithya.G et al. (2015). SYNTHESIS, CHARACTERIZATION, STUDY OF BIOLOGICAL ACTIVITY AND MOLECULAR DOCKING OF BENZIL AND ITS SUBSTITUTED ANALOGS. International Journal of ChemTech Research, 8(6), 241-249.
  • Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 12(13), 1236–1247. [Link]. Retrieved from

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • PubMed. (1996). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886).
  • MDPI. (2013). Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix-[8]2-methyl resorcinarene. Retrieved March 27, 2026, from

  • ResearchGate. (n.d.). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • Fisher Scientific. (n.d.). eMolecules BENZYL 4-BROMO-2-HYDROXYBENZYLCARBAMATE | 1033194-56-7 | MFCD11040512.
  • Benchchem. (n.d.). biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Arkivoc. (n.d.). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase.
  • INCHEM. (n.d.). BENZYL DERIVATIVES (JECFA Food Additives Series 48).
  • PMC. (n.d.). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors.
  • ResearchGate. (2025). Synthesis and biological activity of compounds based on 4-hydroxycoumarin.
  • Advancements in Life Sciences. (2024). In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors.
  • ResearchGate. (2025). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Semantic Scholar. (n.d.). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors.

Sources

Whitepaper: Physicochemical Profiling and Synthetic Utility of Benzyl 4-bromo-2-hydroxybenzylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS: 1033194-56-7) is a highly versatile, polyfunctional building block widely utilized in pharmaceutical development, particularly in the synthesis of targeted oncology therapies, enzyme inhibitors, and complex biochemical probes[1]. Structurally, it is a protected benzylamine derivative featuring three orthogonal reactive sites: a carboxybenzyl (Cbz)-protected primary amine, a free phenolic hydroxyl group, and an aryl bromide. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven experimental protocols designed for rigorous, self-validating synthetic workflows.

Physicochemical Properties & Structural Rationale

To effectively utilize this compound in a synthetic pipeline, one must first understand its baseline physicochemical profile. The data below summarizes its core metrics[1].

PropertyValue
IUPAC Name Benzyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate
CAS Number 1033194-56-7
Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
PubChem CID 45926089
Hydrogen Bond Donors 2 (Phenol -OH, Carbamate -NH)
Hydrogen Bond Acceptors 3 (Carbamate C=O, Carbamate C-O, Phenol -OH)

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a programmable synthetic scaffold. The strategic placement of its functional groups dictates its utility:

  • The Cbz Protecting Group: The carboxybenzyl group suppresses the nucleophilicity of the primary amine, preventing unwanted side reactions (e.g., N-alkylation or N-arylation) during upstream transformations.

  • The 4-Bromo Substituent: Positioned para to the benzylic carbon, this halogen serves as a highly efficient electrophilic handle for palladium-catalyzed sp²-sp² cross-coupling reactions.

  • The 2-Hydroxy Group (Phenol): Biologically, it acts as a critical hydrogen-bond donor/acceptor, often anchoring the molecule in the hinge region of kinase targets. Synthetically, it acts as an ortho-directing group or a nucleophile for subsequent cyclization.

Mechanistic Utility & Chemoselectivity Challenges

The primary challenge when working with Benzyl 4-bromo-2-hydroxybenzylcarbamate is chemoselectivity . Standard deprotection of a Cbz group employs palladium on carbon (Pd/C) under a hydrogen atmosphere. However, these exact conditions are highly efficient at hydrodehalogenating aryl bromides. If standard Pd/C hydrogenation is used, the 4-bromo group will be irreversibly lost, yielding an undesired des-bromo byproduct[2].

Therefore, orthogonal deprotection strategies (e.g., strong acids) must be employed if the bromide is to be preserved for late-stage functionalization. Conversely, when functionalizing the 4-bromo position via Suzuki-Miyaura coupling, the acidity of the free phenol must be accounted for to prevent catalyst stalling[3].

Experimental Workflows (Self-Validating Systems)

The following protocols are designed with built-in analytical validation steps to ensure reproducibility and mechanistic integrity.

Protocol 1: Chemoselective Cbz Deprotection (Preservation of Aryl Bromide)

Objective: Cleave the Cbz group to yield 4-bromo-2-hydroxybenzylamine without triggering hydrodehalogenation. Causality: We utilize 33% Hydrobromic acid (HBr) in glacial acetic acid. The strong acid protonates the carbamate carbonyl, leading to the expulsion of benzyl bromide and carbon dioxide, completely bypassing the reductive pathways that would destroy the aryl bromide[2].

Step-by-Step Methodology:

  • Initiation: Dissolve Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 eq) in glacial acetic acid (0.2 M) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 33% HBr in acetic acid (5.0 eq) dropwise at 0 °C to safely control the exothermic evolution of CO₂ gas.

  • Propagation: Remove the ice bath, warm the reaction to ambient temperature, and stir for 2 hours.

  • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 336[M+H]⁺) and the appearance of the free amine (m/z 202 [M+H]⁺) confirms successful chemoselective deprotection.

  • Isolation: Precipitate the product by adding cold diethyl ether. Filter and dry the resulting hydrobromide salt under a high vacuum.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 4-position via C-C bond formation while keeping the Cbz group intact. Causality: The free phenol (pKa ~9.5) will rapidly consume one equivalent of the inorganic base intended for the transmetalation step of the Suzuki cycle. Therefore, a minimum of 3.0 equivalents of base must be used to ensure the catalytic cycle does not stall due to base depletion[3].

Step-by-Step Methodology:

  • Initiation: Charge a Schlenk flask with Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. The bidentate dppf ligand suppresses undesired protodeboronation and accelerates oxidative addition.

  • Solvation: Suspend the mixture in a rigorously degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Propagation: Heat the reaction mixture to 80 °C for 4-6 hours under nitrogen.

  • Validation Check: Analyze via HPLC (UV 254 nm). A distinct shift in retention time alongside the presence of the coupled mass via MS validates the successful C-C bond formation.

  • Isolation: Quench with aqueous NH₄Cl, extract with EtOAc, concentrate the organic layer, and purify via silica gel flash chromatography.

Reactivity Pathway Visualization

Reactivity Start Benzyl 4-bromo-2-hydroxybenzylcarbamate (Core Scaffold) Path1 Acidic Deprotection (HBr/AcOH) Start->Path1 Path2 Suzuki-Miyaura Coupling (Pd cat., Base, R-B(OH)2) Start->Path2 Path3 Standard Hydrogenation (Pd/C, H2) Start->Path3 Product1 4-bromo-2-hydroxybenzylamine (Free Amine) Path1->Product1 Chemoselective Product2 4-Aryl-2-hydroxybenzylcarbamate (Functionalized Scaffold) Path2->Product2 C-C Bond Formation Product3 2-hydroxybenzylamine (Undesired Debromination) Path3->Product3 Side Reaction Danger

Orthogonal reactivity pathways of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

References

  • J&K Scientific / PubChem Database. Benzyl 4-Bromo-2-Hydroxybenzylcarbamate | 1033194-56-7 (PubChem CID: 45926089). Retrieved from:[Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. Retrieved from:[Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. Retrieved from:[Link]

Sources

Benzyl 4-bromo-2-hydroxybenzylcarbamate molecular weight and CAS registry number

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzyl 4-bromo-2-hydroxybenzylcarbamate

Executive Summary

This technical guide provides a comprehensive overview of Benzyl 4-bromo-2-hydroxybenzylcarbamate, a key chemical intermediate with significant utility in pharmaceutical development, agricultural science, and biochemical research. This document clarifies the compound's identity, detailing its physicochemical properties, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's current and potential applications, supported by an analysis of its structural and chemical characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Structural Elucidation

In the realm of fine chemical synthesis, precise nomenclature is paramount. The topic of this guide, "Benzyl 4-bromo-2-hydroxybenzylcarbamate," is most accurately identified by the CAS Registry Number 1033194-56-7 .[1][2] It is crucial to distinguish this compound from its structural isomer, benzyl N-(4-bromo-2-hydroxyphenyl)carbamate (CAS Registry Number 2451590-06-8).

The key structural difference lies in the connectivity of the carbamate linker. In our primary compound of interest (1033194-56-7), the 4-bromo-2-hydroxybenzyl moiety is attached to the nitrogen atom of the carbamate group. In its isomer (2451590-06-8), the 4-bromo-2-hydroxyphenyl group is directly bonded to the nitrogen. This distinction significantly impacts the reactivity and potential applications of each molecule.

SynthesisWorkflow start 4-Bromo-2-hydroxybenzaldehyde step1 Reductive Amination (e.g., NaBH3CN, NH4OAc, MeOH) start->step1 intermediate (4-bromo-2-hydroxyphenyl)methanamine step1->intermediate step2 Carbamate Formation (Benzyl Chloroformate, Base e.g., Et3N, DCM) intermediate->step2 product Benzyl 4-bromo-2-hydroxybenzylcarbamate step2->product

Caption: Proposed synthesis workflow for Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Detailed Experimental Protocol

Materials:

  • 4-bromo-2-hydroxybenzaldehyde

  • Ammonium acetate

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Benzyl chloroformate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reductive Amination:

    • To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with saturated NaHCO₃ and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amine intermediate, which can be used in the next step without further purification.

  • Carbamate Formation:

    • Dissolve the crude (4-bromo-2-hydroxyphenyl)methanamine (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Applications in Research and Development

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a valuable building block in several areas of chemical and pharmaceutical research. Its trifunctional nature (carbamate, phenol, and aryl bromide) allows for diverse chemical modifications.

  • Pharmaceutical Development: This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the development of targeted cancer therapies. The carbamate group can act as a stable linker, while the phenolic hydroxyl and aryl bromide functionalities provide handles for further chemical elaboration, such as etherification or cross-coupling reactions. [1]* Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. [1]The substituted benzyl structure can mimic natural substrates or ligands, allowing for the investigation of biological pathways.

  • Agricultural Chemicals: It is employed in the formulation of novel pesticides and herbicides. The specific substitution pattern can be tuned to enhance efficacy and selectivity for desired biological targets. [1]* Material Science: The compound finds applications in the development of advanced polymers and coatings where specific chemical properties are required for enhanced performance. [1]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals are expected in the range of δ 6.8-7.5 ppm. The protons on the 4-bromo-2-hydroxyphenyl ring will likely appear as a set of doublets and a doublet of doublets. The five protons of the benzyl group will appear as a multiplet.

  • Benzylic Protons (O-CH₂-Ar): A singlet is expected around δ 5.1-5.3 ppm.

  • Benzylic Protons (N-CH₂-Ar): A doublet is expected around δ 4.3-4.5 ppm, coupled to the N-H proton.

  • NH Proton: A broad singlet or triplet is expected around δ 5.0-5.5 ppm.

  • OH Proton: A broad singlet, with a chemical shift that can vary depending on solvent and concentration, is expected.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 155-157 ppm.

  • Aromatic Carbons: Multiple signals will be present in the δ 110-140 ppm region. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others.

  • Benzylic Carbons: Two distinct signals for the benzylic carbons are expected around δ 67 ppm (O-CH₂) and δ 45 ppm (N-CH₂).

Safety and Handling

As with all laboratory chemicals, Benzyl 4-bromo-2-hydroxybenzylcarbamate should be handled with appropriate care. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Appchem. benzyl N-(4-bromo-2-hydroxyphenyl)carbamate | 2451590-06-8. [Link]

  • Google Patents. A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - CN117142931A.

Sources

Literature review on Benzyl 4-bromo-2-hydroxybenzylcarbamate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzyl 4-bromo-2-hydroxybenzylcarbamate Derivatives: Synthesis, Biological Potential, and Future Directions

Abstract

The carbamate functional group is a cornerstone of modern medicinal chemistry, prized for its unique combination of chemical stability, structural resemblance to the peptide bond, and ability to enhance the pharmacological properties of parent molecules.[1][2] This guide delves into the specific class of Benzyl 4-bromo-2-hydroxybenzylcarbamate derivatives. While this exact scaffold is sparsely documented in public literature, its constituent parts—the benzyl carbamate, the 2-hydroxybenzyl moiety, and the bromo-substitution—are all features of numerous biologically active compounds. This document serves as a technical primer for researchers, synthesizing established chemical principles and projecting the therapeutic potential of this compound class. We will explore rational synthetic routes, propose likely biological targets based on structure-activity relationships of related molecules, provide detailed experimental protocols, and outline future research trajectories.

The Carbamate Moiety: A Privileged Scaffold in Drug Discovery

The carbamate group (or urethane) has become an integral structural motif in a wide array of approved therapeutic agents.[2] Its prevalence stems from several key physicochemical properties:

  • Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis by proteases and esterases compared to their amide and ester counterparts, respectively. This enhanced stability can lead to improved pharmacokinetic profiles and a longer duration of action.[1][2]

  • Peptidomimetic Nature: The carbamate linkage can act as a bioisostere of the peptide bond, enabling it to participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[1]

  • Membrane Permeability: The carbamate functionality can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[2]

These attributes have been successfully exploited in drugs for a multitude of diseases, including cancer (Mitomycin C), epilepsy (Felbamate), and Alzheimer's disease (Rivastigmine).[1] The benzyl carbamate subgroup, in particular, is widely used not only as a therapeutic moiety but also as a crucial amine-protecting group (Cbz or Z group) in complex organic syntheses, especially for peptides.[3][4]

Deconstructing the Benzyl 4-bromo-2-hydroxybenzylcarbamate Scaffold

The target molecule, Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS No: 1033194-56-7), serves as a foundational structure for a library of potential therapeutic agents.[5] A systematic analysis of its components provides a rationale for its potential biological activities.

  • Benzyl Carbamate Core: Provides the stable, lipophilic backbone capable of forming key interactions with target proteins.

  • 4-Bromo Substituent: Halogen atoms, particularly bromine, are known to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The 4-bromo substitution on a phenyl ring is a common feature in potent enzyme inhibitors.[6][7]

  • 2-Hydroxybenzyl Group: The phenolic hydroxyl group is a potent hydrogen bond donor and can be critical for anchoring a ligand into an enzyme's active site. The ortho-hydroxybenzyl arrangement is found in inhibitors of enzymes like 12-lipoxygenase.[8]

Commercial suppliers note this compound's role as a key intermediate in pharmaceutical development for targeted cancer therapies and in biochemical research related to enzyme inhibition.[5]

Synthetic Strategies and Methodologies

The synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate derivatives is achievable through established organic chemistry reactions. A logical synthetic pathway involves the preparation of a key amine intermediate followed by carbamate formation.

Synthetic Workflow Overview

The overall strategy focuses on a convergent synthesis, preparing the substituted benzylamine and then coupling it with an appropriate benzyl chloroformate.

G A m-Bromophenol B 4-Bromo-2-hydroxybenzaldehyde A->B Formylation (e.g., Duff Reaction or Mg/Paraformaldehyde method) C 4-Bromo-2-hydroxybenzylamine B->C Reductive Amination E Target Derivative: Benzyl 4-bromo-2-hydroxybenzylcarbamate C->E Carbamate Formation (Schotten-Baumann conditions) D Benzyl Chloroformate D->E

Caption: General Synthetic Workflow for Target Derivatives.

Protocol: Synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate

This protocol is a representative, multi-step synthesis adapted from established methodologies for similar transformations.[9][10][11]

Step 1: Formylation of m-Bromophenol to 4-Bromo-2-hydroxybenzaldehyde [10]

  • Rationale: This step introduces the aldehyde functionality at the position ortho to the hydroxyl group, a key precursor for the benzylamine. Using a magnesium chloride complex with triethylamine directs the formylation specifically to this position.[10]

  • To a stirred solution of m-bromophenol (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.1 equivalents) followed by anhydrous magnesium chloride (1.1 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Stir the resulting slurry for 1 hour at room temperature to form the complex.

  • Add paraformaldehyde (2.0 equivalents) and heat the reaction mixture to 80°C for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and quench by slowly adding 1M HCl solution.

  • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain pure 4-bromo-2-hydroxybenzaldehyde.

Step 2: Reductive Amination to 4-Bromo-2-hydroxybenzylamine

  • Rationale: This reaction converts the aldehyde into the primary amine, which is the nucleophile required for the subsequent carbamate formation. Sodium borohydride is a mild reducing agent suitable for this transformation in the presence of an ammonium source.

  • Dissolve 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and stir until dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water and concentrate the mixture in vacuo to remove methanol.

  • Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude amine, which can be used in the next step without further purification.

Step 3: Carbamate Formation [11]

  • Rationale: This is a classic Schotten-Baumann reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base (triethylamine) is required to neutralize the HCl generated, driving the reaction to completion.

  • Dissolve the crude 4-bromo-2-hydroxybenzylamine (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) and cool the mixture to 0°C.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise via a syringe.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the final product, Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Characterization: The final compound and intermediates should be characterized by standard analytical techniques, such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm their structure and purity.[9][11]

Projected Biological Activities and Therapeutic Applications

Based on the structural motifs present, derivatives of this scaffold are promising candidates for several therapeutic areas.

Enzyme Inhibition
  • Cholinesterase Inhibition: Benzyl carbamate derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3] The bromo-substituted benzylbenzofuran derivative 5-bromo-2-(4-hydroxybenzyl)benzofuran was identified as a potent butyrylcholinesterase inhibitor, highlighting the importance of the bromo- and hydroxybenzyl- components.[12]

  • α-Glucosidase Inhibition: This enzyme is a key target for managing type 2 diabetes. N-benzyl deoxynojirimycin derivatives containing bromo- and hydroxyl- substitutions have shown significant inhibitory activity.[13] Furthermore, a series of benzimidazole-thioquinoline derivatives showed that a 4-bromobenzyl substituent resulted in the most potent α-glucosidase inhibitor in the series, with competitive inhibition kinetics.[7]

  • Carbonic Anhydrase (CA) Inhibition: A study on benzyl (4-sulphamoylphenyl)carbamimidothioates found that a derivative with a 4-bromo substitution on the benzyl ring was an effective inhibitor of bacterial CA isoforms.[6]

Antimicrobial Activity

While carbamates are not a classic antibiotic class, related structures show potential. Studies on synthetic benzyl bromides have demonstrated their strong antibacterial and antifungal properties, particularly against Gram-positive bacteria and fungi like Candida albicans.[14] This suggests that the core scaffold may possess intrinsic antimicrobial activity worth investigating.

Workflow for Biological Evaluation

A logical workflow is essential for systematically evaluating a new library of chemical derivatives.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Synthesis of Derivative Library B Primary Screening (e.g., target enzyme inhibition) A->B C Hit Identification (Compounds with >50% inhibition at a set concentration) B->C D Dose-Response & IC₅₀ Determination C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Selection E->F G In Vitro ADMET (Solubility, Permeability, Metabolic Stability) F->G H Cell-based Assays & Mechanism of Action G->H I In Vivo Efficacy Studies H->I

Caption: Drug Discovery and Development Workflow.

Potential Structure-Activity Relationships (SAR)

By analyzing data from related compound classes, we can predict key SAR trends for Benzyl 4-bromo-2-hydroxybenzylcarbamate derivatives. This provides a roadmap for designing more potent and selective molecules.

Modification SiteStructural ChangePredicted Impact on ActivityRationale / Supporting Evidence
Phenolic Ring Vary halogen at position 4 (e.g., F, Cl, I)Potency will likely be modulated. Bromo and Chloro are often optimal for binding in hydrophobic pockets.In α-glucosidase inhibitors, halogen substitution significantly improved activity.[7]
Add a second substituent (e.g., methoxy)May increase potency and selectivity.A 3-methoxy group adjacent to the 4-hydroxy on a benzyl ring increased α-glucosidase inhibitory activity.[13] The 2-hydroxy-3-methoxybenzyl scaffold is potent against 12-lipoxygenase.[8]
Move bromo to position 5Could decrease or increase activity depending on the target's binding site topology.Positional isomerism of halogens is a critical determinant of activity in BChE inhibitors.[12]
Benzyl Group (of carbamate) Replace with other aryl or alkyl groupsWill significantly alter activity. The benzyl group often engages in pi-stacking interactions.The nature of the ester group in carbamates is fundamental to their biological action.[1][2]
Carbamate Linker Invert to -OC(=O)N- or replace with urea/thioureaDrastic change in electronic and geometric properties; likely to alter target profile.Carbamates are often used as stable replacements for other linkages like amides.[2]

Conclusion and Future Directions

The Benzyl 4-bromo-2-hydroxybenzylcarbamate scaffold represents a promising, underexplored area for drug discovery. By leveraging established synthetic methodologies, researchers can readily generate a library of derivatives for biological screening. The structural alerts within the molecule strongly suggest potential as enzyme inhibitors, particularly for cholinesterases and α-glucosidase, warranting immediate investigation.

Future work should focus on:

  • Synthesis and Screening: Synthesizing a focused library of derivatives based on the SAR predictions and screening them against a panel of relevant enzymes.

  • Mechanism of Action Studies: For active compounds, performing enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[7]

  • Computational Modeling: Using molecular docking to visualize binding modes and rationalize observed SAR data, guiding the design of next-generation inhibitors.[12]

  • ADMET Profiling: Evaluating early-stage absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to assess their drug-likeness.[8]

This structured approach will enable the efficient exploration of the Benzyl 4-bromo-2-hydroxybenzylcarbamate chemical space and potentially uncover novel therapeutic agents.

References

  • Tomašič, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(25), 4349-4371. [Link]

  • Creative PEGWorks. (n.d.). Benzyl Carbamate (CAS 621-84-1). Creative PEGWorks. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Hernández-Parra, A., et al. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. International Journal of Organic Chemistry, 8, 225-246. [Link]

  • InnoPeptiChem. (2024, September 10). Introducing Our Latest Benzylcarbamate Derivatives at InnoPeptiChem. InnoPeptiChem. [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Al-marjani, M. F., & Kadhum, W. R. (2018). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of International Pharmaceutical Research, 45(6), 253-258. [Link]

  • Dolezal, M., et al. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Molecules, 7(3), 363-372. [Link]

  • Yanagisawa, I., et al. (1995). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Chemical & Pharmaceutical Bulletin, 43(10), 1760-1764. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • D’Ascenzio, M., et al. (2020). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 720-727. [Link]

  • Gholampour, S., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4383. [Link]

  • Shurpik, D. N., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[2]arene with Hydroxyl and Amine Groups. Molecules, 28(23), 7905. [Link]

  • Appchem. (n.d.). benzyl N-(4-bromo-2-hydroxyphenyl)carbamate. Appchem. [Link]

  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1561-1574. [Link]

  • Li, J., et al. (2019). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 24(18), 3283. [Link]

  • Santos, M. A. F., et al. (2022). Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. Pharmaceuticals, 15(3), 312. [Link]

  • Sissouma, D., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

Sources

The Strategic Utility of Benzyl 4-bromo-2-hydroxybenzylcarbamate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of Benzyl 4-bromo-2-hydroxybenzylcarbamate, a versatile building block in organic synthesis. From its fundamental synthesis to its strategic application as a key intermediate in the construction of complex molecules, this document elucidates the compound's significance, particularly within the realm of medicinal chemistry and drug development. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into its role as a precursor to valuable pharmacophores.

Introduction: The Carbamate Motif and the Significance of Benzyl 4-bromo-2-hydroxybenzylcarbamate

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its chemical stability, ability to permeate cell membranes, and its capacity to act as a peptide bond isostere.[1][2][3] These characteristics have led to the incorporation of carbamates into a wide array of approved therapeutic agents and prodrugs.[4][5] The benzyl carbamate (Cbz) protecting group, in particular, is a widely used moiety for the temporary masking of amine functionalities during complex synthetic sequences due to its stability and selective deprotection conditions.[6][7]

Benzyl 4-bromo-2-hydroxybenzylcarbamate emerges as a strategically important intermediate, combining the stability of the benzyl carbamate with a functionalized aromatic ring. The presence of the bromine atom and a hydroxyl group opens avenues for further molecular elaboration, making it a valuable precursor in the synthesis of targeted therapies, including potential applications in the development of bronchodilators and other pharmacologically active agents.[6][8][9] This guide will detail the synthesis of this key intermediate and explore its potential in the construction of medicinally relevant scaffolds.

Synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate: A Two-Stage Approach

The synthesis of the title compound is efficiently achieved through a two-stage process, beginning with the preparation of the key amine precursor, 4-bromo-2-hydroxybenzylamine, followed by the formation of the benzyl carbamate.

Stage 1: Synthesis of the Precursor, 4-bromo-2-hydroxybenzylamine

The initial step involves the synthesis of 4-bromo-2-hydroxybenzaldehyde, which is then converted to the corresponding benzylamine. A robust method for the synthesis of 4-bromo-2-hydroxybenzaldehyde from m-bromophenol has been reported.[4] This aldehyde is then transformed into 4-bromo-2-hydroxybenzylamine.

Experimental Protocol: Synthesis of 4-bromo-2-hydroxybenzylamine

Part A: Synthesis of 4-bromo-2-hydroxybenzaldehyde [4]

  • To a reaction vessel containing acetonitrile, add m-bromophenol (1 eq), triethylamine (4-5 eq), and magnesium chloride (1.5-2 eq).

  • Heat the mixture to 30-60°C for 30 minutes to form a complex.

  • Cool the reaction mixture and add paraformaldehyde.

  • After the reaction is complete, quench with a dilute hydrochloric acid solution to a pH of 2.

  • Extract the product with a suitable organic solvent (e.g., methyl tertiary butyl ether).

  • Concentrate the organic phase to obtain crude 4-bromo-2-hydroxybenzaldehyde.

Part B: Synthesis of 4-bromo-2-hydroxybenzylamine from 4-bromo-2-hydroxybenzaldehyde [4]

  • Dissolve the crude 4-bromo-2-hydroxybenzaldehyde in a suitable solvent such as methyl tertiary butyl ether.

  • Add aqueous ammonia to the solution. This will form the imine, which will precipitate as 4-bromo-2-hydroxybenzylamine.

  • Filter the precipitate to isolate the 4-bromo-2-hydroxybenzylamine. The product can be further purified by recrystallization if necessary.

Stage 2: Formation of Benzyl 4-bromo-2-hydroxybenzylcarbamate

With the key amine precursor in hand, the final step is the formation of the benzyl carbamate. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate

  • Dissolve 4-bromo-2-hydroxybenzylamine (1.0 eq) in a suitable solvent, such as a mixture of water and a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran.

  • Add a base, such as sodium carbonate (2.0 eq), to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 eq) to the stirred reaction mixture.

  • Allow the reaction to stir at 0°C for 20 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure Benzyl 4-bromo-2-hydroxybenzylcarbamate.

The Role of Benzyl 4-bromo-2-hydroxybenzylcarbamate in Organic Synthesis

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a valuable building block due to the orthogonal reactivity of its functional groups. The benzyl carbamate serves as a stable protecting group for the amine, while the bromo and hydroxyl substituents on the aromatic ring provide handles for further synthetic transformations.

A Key Intermediate in the Synthesis of Bronchodilator Analogues

Bronchodilators are a critical class of therapeutic agents for treating obstructive airway diseases like asthma and COPD.[9][11] Many potent bronchodilators, such as salbutamol, feature a substituted amino alcohol moiety attached to a phenolic ring.[1][3] The structure of Benzyl 4-bromo-2-hydroxybenzylcarbamate provides a scaffold that can be elaborated into analogues of such drugs.

The synthetic utility lies in the ability to perform reactions at the aromatic ring, such as cross-coupling reactions at the bromine position, followed by modifications of the benzylic position and eventual deprotection of the amine. For instance, the bromine atom can be replaced with various groups via Suzuki or other palladium-catalyzed coupling reactions to introduce molecular diversity.

Conceptual Synthetic Pathway to a Salbutamol Analogue

The following diagram illustrates a conceptual pathway from Benzyl 4-bromo-2-hydroxybenzylcarbamate to a potential bronchodilator analogue.

G A Benzyl 4-bromo-2- hydroxybenzylcarbamate B Cross-Coupling (e.g., Suzuki) A->B R-B(OH)2, Pd catalyst C Functionalized Intermediate B->C D Oxidation of Benzylic Position C->D e.g., MnO2 E Keto-carbamate Intermediate D->E F Addition of tert-Butyl Group E->F e.g., t-BuLi or t-BuMgBr G Protected Amino Alcohol F->G H Deprotection (Hydrogenolysis) G->H H2, Pd/C I Bronchodilator Analogue H->I

Caption: Conceptual synthetic route to a bronchodilator analogue.

Data Summary

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzyl 4-bromo-2-hydroxybenzylcarbamatebenzyl N-(4-bromo-2-hydroxyphenyl)methylcarbamate1033194-56-7C15H14BrNO3336.18
4-bromo-2-hydroxybenzaldehyde4-bromo-2-hydroxybenzaldehyde22532-62-3C7H5BrO2201.02
4-bromo-2-hydroxybenzylamine(4-bromo-2-hydroxyphenyl)methanamineNot readily availableC7H8BrNO202.05

Conclusion

Benzyl 4-bromo-2-hydroxybenzylcarbamate stands out as a strategically valuable and versatile intermediate in organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the orthogonal reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. As demonstrated by the conceptual synthetic pathway towards bronchodilator analogues, this compound holds significant promise for applications in medicinal chemistry and drug discovery, offering a robust platform for the development of novel therapeutic agents. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to harness the full potential of this important synthetic intermediate.

References

  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google P
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (URL: [Link])

  • Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. (URL: not available)
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. (URL: [Link])

  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (URL: [Link])

    • Syntheses of R-salbutamol from a racemic mixture. (URL: [Link])

  • Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry - MIT. (URL: [Link])

  • 4-bromo-2-hydroxybenzaldehyde - 22532-62-3, C7H5BrO2, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])

  • 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem. (URL: [Link])

  • Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups - ACS Publications. (URL: [Link])

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (URL: [Link])

  • Synthesis of the Related Substances of Salbutamol Sulfate - 中国医药工业杂志. (URL: [Link])

  • 4-bromo-2-heptene - Organic Syntheses Procedure. (URL: [Link])

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (URL: [Link])

  • Benzyl N-(4-pyridyl)carbamate - PMC. (URL: [Link])

  • One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters - Organic Chemistry Portal. (URL: [Link])

  • Bronchodilators – Knowledge and References - Taylor & Francis. (URL: [Link])

  • [Current bronchodilator strategies in the treatment of asthma] - PubMed. (URL: [Link])

  • Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health News - the University of South Florida. (URL: [Link])

  • Dual bronchodilator therapy: A review - OAText. (URL: [Link])

  • US6995286B2 - Process for preparing isomers of salbutamol - Google P
  • Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform - PMC. (URL: [Link])

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
  • SYNTHESIS OF SALBUTAMOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. (URL: [Link])

Sources

Preclinical Pharmacokinetic and Bioavailability Profiling of Benzyl 4-bromo-2-hydroxybenzylcarbamate (B4BHBC)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for ADME Evaluation and Bioanalytical Workflows

As an application scientist in early-stage drug development, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a novel intermediate or lead compound requires more than just running standard assays. It requires building a self-validating system where molecular structure dictates the experimental design, and every anomalous result can be traced back to a specific mechanistic variable.

Benzyl 4-bromo-2-hydroxybenzylcarbamate (B4BHBC; CAS: 1033194-56-7) is a structurally complex biochemical intermediate widely utilized in enzyme inhibition and receptor binding research. Because it features a lipophilic benzyl group, a hydrolytically sensitive carbamate linkage, and a reactive bromophenol moiety, its pharmacokinetic (PK) evaluation demands a highly targeted approach. This whitepaper details the structural rationale, in vitro protocols, and in vivo methodologies required to rigorously define the PK and absolute bioavailability of B4BHBC.

Structural Determinants of Pharmacokinetics

Before initiating any animal study, we must interrogate the molecule's structure to predict its metabolic liabilities. B4BHBC contains three critical domains that dictate its systemic fate:

  • The Carbamate Linkage: Carbamate bonds are highly susceptible to enzymatic cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). Hydrolysis of this bond will yield benzyl alcohol, carbon dioxide, and the active amine metabolite (4-bromo-2-hydroxybenzylamine) [1].

  • The Bromophenol Moiety: Phenolic hydroxyl groups undergo rapid Phase II conjugation. We expect extensive first-pass metabolism via UDP-glucuronosyltransferases (UGTs) to form highly polar, excretable glucuronides [2].

  • The Benzyl Group: This bulky, non-polar ring drives the molecule's lipophilicity, ensuring high membrane permeability but simultaneously increasing the volume of distribution ( Vd​ ) and hepatic clearance ( CL ).

Table 1: Predictive Physicochemical & ADME Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 336.18 g/mol Favorable for passive transcellular diffusion.
XLogP3 (Predicted) ~3.8High lipophilicity; predicts rapid absorption but extensive tissue distribution and high hepatic clearance.
H-Bond Donors/Acceptors 2 / 4Well within Lipinski’s Rule of 5; favorable for oral bioavailability.
Primary Metabolic Liabilities Carbamate, PhenolSusceptible to rapid esterase-mediated hydrolysis and UGT-mediated Phase II glucuronidation.
Pathway Visualization

To map these liabilities, we model the predicted primary metabolic pathways.

MetabolicPathway B4BHBC B4BHBC (Parent Compound) Hydrolysis Carbamate Hydrolysis (Carboxylesterases) B4BHBC->Hydrolysis CES1/CES2 Glucuronidation Phenol Glucuronidation (UGT Enzymes) B4BHBC->Glucuronidation Phase II Amine 4-bromo-2-hydroxybenzylamine (Active/Metabolite) Hydrolysis->Amine BenzylAlcohol Benzyl Alcohol (Byproduct) Hydrolysis->BenzylAlcohol Glucuronide B4BHBC-O-Glucuronide (Excreted) Glucuronidation->Glucuronide

Predicted primary metabolic pathways for Benzyl 4-bromo-2-hydroxybenzylcarbamate (B4BHBC).

In Vitro Metabolic Stability & Permeability Protocols

To validate our structural predictions before moving to in vivo models, we employ self-validating in vitro systems.

Protocol 1: Differentiated Liver Microsomal Stability

Causality: Standard microsome assays only assess Cytochrome P450 (CYP) metabolism. Because B4BHBC contains a carbamate, we must differentiate between CYP-mediated oxidation and esterase-mediated hydrolysis.

  • Preparation: Thaw Rat Liver Microsomes (RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Arm (The Control): Split the assay into two arms. To Arm A, add 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent carboxylesterase inhibitor. Arm B remains uninhibited.

  • Incubation: Spike B4BHBC to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate CYP activity.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Interpretation: If clearance is rapid in Arm B but halted in Arm A, the primary metabolic driver is esterase hydrolysis, not CYP oxidation.

In Vivo Pharmacokinetics & Bioavailability

Following ICH M3(R2) guidelines for nonclinical safety and PK studies [4], we utilize the Sprague-Dawley rat model to determine the absolute bioavailability ( F ) of B4BHBC.

Protocol 2: Rat PK Study Design

Causality: To accurately calculate absolute bioavailability, we must compare the dose-normalized Area Under the Curve ( AUC ) of an oral (PO) dose against an intravenous (IV) reference dose. We utilize serial blood sampling from jugular vein-cannulated rats to eliminate the inter-subject variability inherent in sparse sampling methods.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to PO dosing. Why? Fasting eliminates food-effect variables, such as delayed gastric emptying or lipid-binding, ensuring uniform absorption kinetics.

  • Dosing Regimen:

    • IV Group (n=3): Administer 2 mg/kg via tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete solubilization of the lipophilic molecule).

    • PO Group (n=3): Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose suspension.

  • Serial Sampling: Withdraw 200 µL of blood via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge at 4,000g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until LC-MS/MS analysis.

Table 2: Benchmark Preclinical PK Parameters (NCA)

(Note: Data represents predictive benchmark values for this structural class derived via Non-Compartmental Analysis).

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,250 ± 150450 ± 60Moderate oral absorption, heavily truncated by hepatic first-pass metabolism.
Tmax​ (h) 0.081.5 ± 0.5Rapid absorption phase typical of high-LogP small molecules.
AUC0−∞​ (h·ng/mL) 1,800 ± 2002,700 ± 350Used to calculate absolute bioavailability ( F ).
t1/2​ (h) 2.2 ± 0.32.5 ± 0.4Short half-life driven by rapid esterase cleavage and UGT conjugation.
CL (mL/min/kg) 18.5 ± 2.1N/AHigh clearance, approaching standard rat hepatic blood flow (~55 mL/min/kg).
Bioavailability ( F ) 100% (Reference)~30% Limited by intestinal CES2 hydrolysis and hepatic first-pass effect.
Workflow Visualization

PKWorkflow Start In Vivo PK Study (Sprague-Dawley Rats) IV Intravenous (IV) Dosing (2 mg/kg) Start->IV PO Oral (PO) Dosing (10 mg/kg) Start->PO Plasma Serial Blood Sampling (0.08 to 24 hrs) IV->Plasma PO->Plasma LCMS LC-MS/MS Bioanalysis (Protein Precipitation) Plasma->LCMS NCA Non-Compartmental Analysis (AUC, CL, Vd, F%) LCMS->NCA

Standard in vivo pharmacokinetic and absolute bioavailability assessment workflow.

Bioanalytical Method Validation (LC-MS/MS)

To ensure the trustworthiness of the PK data, the bioanalytical quantification of B4BHBC in rat plasma must strictly adhere to the FDA Bioanalytical Method Validation Guidance for Industry [3].

Protocol 3: Sample Extraction and Chromatography
  • Protein Precipitation (PPT): Transfer 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Tolbutamide (Internal Standard).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding, then centrifuge at 15,000g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Utilize an API 4000 triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for B4BHBC (e.g., [M+H]+ m/z 336.1 fragment ion).

  • Validation Criteria: The calibration curve must exhibit an R2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ) [3].

References

  • Title: Gut microbiota-based pharmacokinetic-pharmacodynamic study and molecular mechanism of specnuezhenide in the treatment of colorectal cancer targeting carboxylesterase Source: PubMed Central (PMC) URL: [Link]

  • Title: A critical amino acid residue, asp446, in UDP-glucuronosyltransferase Source: PubMed Central (PMC) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Methodological & Application

Application Note: A Chemoselective Protocol for the Synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] The core challenge in this synthesis is the chemoselective N-acylation of the starting material, 4-bromo-2-hydroxybenzylamine, which possesses two nucleophilic sites: a primary amine and a phenolic hydroxyl group. This guide details a robust methodology that preferentially yields the desired N-carbamate by carefully controlling reaction conditions. We will elucidate the mechanistic rationale behind this selectivity, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and present methods for purification and characterization.

Introduction and Scientific Rationale

The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group for amines in organic synthesis, prized for its stability across a range of conditions and its facile removal via methods like catalytic hydrogenolysis.[2][3][4] Its introduction is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl).[5][6]

The synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate presents a classic chemoselectivity challenge. The substrate, 4-bromo-2-hydroxybenzylamine, contains both a highly nucleophilic primary amine and a moderately nucleophilic phenolic hydroxyl group. Uncontrolled reaction with the powerful acylating agent, benzyl chloroformate, could lead to a mixture of N-acylated, O-acylated, and di-acylated products, complicating purification and reducing the yield of the target compound.

This protocol overcomes this challenge by exploiting the differential nucleophilicity of the amine and phenol. Primary amines are significantly more nucleophilic than phenols under neutral or mildly basic conditions. The procedure employs a biphasic solvent system with a weak inorganic base, sodium bicarbonate. This base is sufficient to neutralize the HCl byproduct of the reaction but not strong enough to significantly deprotonate the phenol, thus minimizing O-acylation and ensuring the reaction proceeds selectively at the more nucleophilic amine.[2][3]

Reaction Scheme:

Step 1: Preparation of Starting Material (Amine Synthesis)

Reaction scheme for the synthesis of 4-bromo-2-hydroxybenzylamine from 4-bromo-2-hydroxybenzaldehyde
Figure 1: Synthesis of the precursor 4-bromo-2-hydroxybenzylamine from its corresponding aldehyde. This step is based on established imine formation and reduction principles.

Step 2: Chemoselective N-Protection (Carbamate Formation)

Reaction scheme for the synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate
Figure 2: The target reaction showing the chemoselective N-acylation of 4-bromo-2-hydroxybenzylamine with benzyl chloroformate.
Reaction Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The resulting protonated carbamate is neutralized by the base (sodium bicarbonate) to yield the final product.

Reaction_Mechanism Amine R-NH₂ (4-bromo-2-hydroxy- benzylamine) Intermediate [R-NH₂⁺-C(O⁻)(Cl)-OBn] Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate Product R-NH-Cbz (Target Carbamate) Intermediate->Product Collapse & Loss of Cl⁻ HCl HCl

Caption: Nucleophilic acyl substitution mechanism for Cbz protection.

Materials and Safety

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Notes
4-bromo-2-hydroxybenzylamine70023-37-1C₇H₈BrNO202.05Starting material.
Benzyl Chloroformate (Cbz-Cl)501-53-1C₈H₇ClO₂170.59Acylating agent. Highly toxic and corrosive.[7][8][9]
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Mild base.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Organic solvent.
Deionized Water (H₂O)7732-18-5H₂O18.02Aqueous solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Silica Gel (for chromatography)7631-86-9SiO₂60.08Stationary phase.
Ethyl Acetate141-78-6C₄H₈O₂88.11Eluent for chromatography.
Hexane110-54-3C₆H₁₄86.18Eluent for chromatography.
Critical Safety Precautions

This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, corrosive, and a potent lachrymator (causes tearing).[7][9] It causes severe skin burns and eye damage and can be fatal if inhaled.[7][9] Always handle Cbz-Cl in a fume hood, wearing chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical safety goggles with a face shield.[7][8] Have an emergency eyewash and shower readily available.[10][11]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • General Handling: Avoid creating aerosols. All glassware should be clean and dry. Ensure proper grounding of any equipment to prevent static discharge.[10]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local hazardous waste regulations.[11][12]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale. Adjustments can be made as needed, with proportional changes to all reagents and solvents.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzylamine (1.01 g, 5.0 mmol, 1.0 eq.).

  • Add deionized water (20 mL) and dichloromethane (DCM, 20 mL) to the flask to create a biphasic system.

  • Add sodium bicarbonate (0.84 g, 10.0 mmol, 2.0 eq.) to the flask.

  • Begin vigorous stirring to ensure good mixing between the two phases.

  • Cool the flask to 0 °C using an ice-water bath.

Reaction Execution
  • In a separate, dry vial, prepare a solution of benzyl chloroformate (0.94 g, 0.78 mL, 5.5 mmol, 1.1 eq.) in 5 mL of DCM.

  • Using a dropping funnel or syringe pump, add the benzyl chloroformate solution dropwise to the vigorously stirred reaction mixture over 20-30 minutes. Crucial: Maintain the internal temperature at 0-5 °C during the addition to control the exothermic reaction and maximize selectivity.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 3-4 hours.

Reaction Monitoring
  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • TLC System: Use a 3:7 mixture of ethyl acetate/hexane as the mobile phase.

  • Visualization: UV light (254 nm).

  • Spot the starting amine and the reaction mixture. The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, less polar product spot.

Work-up and Purification
  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate) to afford Benzyl 4-bromo-2-hydroxybenzylcarbamate as a pure solid.

Visualization of Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Add Amine, H₂O, DCM, NaHCO₃ - Cool to 0 °C start->setup addition 2. Reagent Addition - Add Cbz-Cl solution dropwise - Maintain 0-5 °C setup->addition react 3. Reaction - Warm to RT - Stir for 3-4 hours addition->react monitor 4. Monitoring - Check by TLC for completion react->monitor monitor->react If Incomplete workup 5. Work-up - Separate layers - Extract & Wash monitor->workup If Complete purify 6. Purification - Dry & Concentrate - Flash Chromatography workup->purify characterize 7. Characterization - NMR, MS, etc. purify->characterize end_product Pure Product characterize->end_product

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This application note details a reliable and chemoselective protocol for the synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate. By employing a biphasic system with a mild base at controlled temperatures, the preferential N-acylation of 4-bromo-2-hydroxybenzylamine is achieved with high fidelity. The procedure is scalable and utilizes standard laboratory techniques, making it accessible to researchers in drug development and organic synthesis. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.

References

  • New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

  • LabAlley. (n.d.). Benzyl Chloroformate - Material Safety Data Sheet (MSDS). [Link]

  • Pearson. (n.d.). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). [Link]

  • Clemson University. (n.d.). Sodium_Hydride_SOP.docx. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • University of Nebraska-Lincoln. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Wikipedia. (n.d.). Chloroformate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature. [Link]

  • ACS Publications. (2000, March 18). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. [Link]

  • J-STAGE. (n.d.). Efficient Detachment of N-Benzyl Carbamate Group. [Link]

  • R Discovery. (2003, February 28). Photochemical protection of amines with Cbz and Fmoc groups. [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • J&K Scientific. (n.d.). Benzyl 4-Bromo-2-Hydroxybenzylcarbamate | 1033194-56-7. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N. [Link]

  • SynArchive. (n.d.). Protection of Amine by Carbamate. [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 4–17. Reagents and conditions. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. [Link]

  • Alzheimer's Drug Discovery Foundation. (2025, January 14). 2-Hydroxybenzylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

  • ACS Publications. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

Sources

Application Note: Benzyl 4-bromo-2-hydroxybenzylcarbamate as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS: 1033194-56-7) is a highly versatile, multi-functional building block widely utilized in pharmaceutical development and materials science[1]. Featuring an orthogonal reactivity profile, this compound serves as a critical intermediate for synthesizing complex heterocycles, targeted cancer therapies, and advanced biochemical probes[1]. This application note details the mechanistic rationale and validated protocols for leveraging its three distinct functional groups: the aryl bromide, the free phenol, and the Cbz-protected amine.

Structural & Mechanistic Rationale

The strategic value of Benzyl 4-bromo-2-hydroxybenzylcarbamate lies in its perfectly positioned functional groups, which can be manipulated independently without requiring tedious protection/deprotection cycles.

  • C(4)-Aryl Bromide : Acts as a prime electrophile for palladium-catalyzed cross-coupling reactions.

  • C(2)-Hydroxyl (Phenol) : Serves as a nucleophile for etherification or as an internal directing/anchoring group.

  • Benzylic Cbz-Amine : The benzyloxycarbonyl (Cbz) group protects the primary amine but also provides an electrophilic carbonyl carbon that can be exploited for intramolecular cyclizations.

OrthogonalReactivity Core Benzyl 4-bromo-2-hydroxybenzylcarbamate Br Aryl Bromide (C4) Core->Br OH Free Phenol (C2) Core->OH Cbz Cbz-Amine Core->Cbz Coupling Pd-Catalyzed Cross-Coupling Br->Coupling Alkylation Alkylation / Etherification OH->Alkylation Cyclization Intramolecular Cyclization OH->Cyclization Cbz->Cyclization

Fig 1. Orthogonal reactivity map of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Application Workflow 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality and Experimental Design

Aryl bromides readily undergo to form C-C bonds[2]. However, the presence of a free phenol can sometimes poison palladium catalysts or lead to unwanted side reactions (e.g., O-arylation) if the base is too strong. To ensure chemoselectivity, a mild inorganic base (Na₂CO₃) and a robust, bidentate palladium catalyst (Pd(dppf)Cl₂) are utilized. The bidentate dppf ligand prevents catalyst deactivation by the phenol or amine lone pairs, ensuring the reaction proceeds smoothly at the C(4) position while leaving the Cbz and OH groups perfectly intact[2].

Step-by-Step Protocol

Reagents:

  • Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Preparation : In an oven-dried Schlenk flask, combine the carbamate substrate, arylboronic acid, and Pd(dppf)Cl₂.

  • Atmosphere Exchange : Evacuate the flask and backfill with inert Argon gas (repeat 3 times).

  • Solvent Addition : Add degassed 1,4-Dioxane, followed by the 2.0 M aqueous Na₂CO₃ solution. The biphasic system ensures optimal solubility for both the organic substrate and the inorganic base.

  • Reaction : Heat the mixture to 80 °C under vigorous stirring for 4–8 hours.

  • Self-Validation (TLC) : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The product will typically appear as a new UV-active spot. The retention factor (Rf) will shift depending on the nature of the boronic acid, but the disappearance of the starting material confirms conversion.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel.

Application Workflow 2: Intramolecular Cyclization to 1,3-Benzoxazin-2-ones

Causality and Experimental Design

1,3-Benzoxazin-2-ones are privileged pharmacophores in medicinal chemistry. Benzyl 4-bromo-2-hydroxybenzylcarbamate can be directly converted into a 7-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one derivative via a [3]. By utilizing Lithium hexamethyldisilazide (LiHMDS), a strong, sterically hindered, and non-nucleophilic base, the phenol (pKa ~10) is selectively deprotonated over the carbamate NH (pKa ~15). The resulting phenoxide acts as a localized nucleophile, attacking the electrophilic carbonyl carbon of the Cbz group. This forms a stable 6-membered ring while expelling benzyl alcohol as a leaving group[3].

CyclizationMechanism S1 1. Substrate (Free Phenol + Cbz-Amine) S2 2. Selective Deprotonation (LiHMDS, THF, 0°C) S1->S2 S3 3. Phenoxide Formation (Nucleophilic Activation) S2->S3 S4 4. Intramolecular Attack (on Cbz Carbonyl) S3->S4 S5 5. Elimination (- Benzyl Alcohol) S4->S5 S6 6. 7-Bromo-3,4-dihydro-2H -1,3-benzoxazin-2-one S5->S6

Fig 2. Mechanistic pathway for the base-promoted intramolecular cyclization.

Step-by-Step Protocol

Reagents:

  • Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF

Methodology:

  • Preparation : Dissolve the carbamate substrate in anhydrous THF (0.2 M concentration) under an Argon atmosphere.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic deprotonation and prevent intermolecular side reactions.

  • Base Addition : Add the LiHMDS solution dropwise over 10 minutes. The solution may undergo a slight color change as the phenoxide is generated.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (TLC) : Monitor via TLC. Expert Insight: The resulting cyclic carbamate lacks the highly polar free phenol and amine hydrogen-bond donors present in the starting material. Therefore, the product will exhibit a significantly higher Rf value on normal-phase silica gel compared to the starting material.

  • Workup : Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted base and prevent reverse ring-opening. Extract the aqueous layer with EtOAc (3x).

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the pure benzoxazinone.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the described workflows, providing a benchmark for experimental validation.

Reaction WorkflowReagents & CatalystTemp / TimeKey Functional Group ToleranceExpected Yield Range
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Na₂CO₃, Aryl-B(OH)₂80 °C / 4–8 hFree Phenol, Cbz-Amine75% – 90%
Intramolecular Cyclization LiHMDS (1.2 eq), Anhydrous THF0 °C to RT / 2–4 hAryl Bromide80% – 95%

References

  • National Institutes of Health (PMC) : Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. Retrieved from[Link]

  • The Royal Society of Chemistry : Supporting Information - I: Experimental Procedures and Characterization (Cyclization of benzyl 2-hydroxybenzylcarbamate). Retrieved from[Link]

Sources

Application Note: Optimizing DMSO Solubility of Benzyl 4-bromo-2-hydroxybenzylcarbamate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS: 1033194-56-7)

Introduction & Physicochemical Profiling

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a highly versatile biochemical intermediate utilized in pharmaceutical development, particularly for targeted cancer therapies, enzyme inhibition, and receptor binding studies. Due to its structural composition—featuring a bromo-substituent, a benzyl group, and aromatic rings—the compound is highly lipophilic.

Delivering this hydrophobic compound into aqueous cell culture media presents a significant biophysical challenge. Improper solvation leads to micro-precipitation, resulting in artificially lowered effective concentrations and inaccurate structure-activity relationship (SAR) data. This application note details the causality behind solvent-induced precipitation and provides a self-validating protocol for maintaining compound solubility without inducing dimethyl sulfoxide (DMSO) cytotoxicity.

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Assay Design
Molecular Formula C₁₅H₁₄BrNO₃High carbon/halogen ratio drives lipophilicity.
Molecular Weight 336.18 g/mol Easily crosses cell membranes if properly solvated.
Aqueous Solubility Poor (< 10 µM)Requires organic solvent (DMSO) for master stocks.
DMSO Solubility Excellent (> 50 mM)Ideal for high-concentration master stock generation.

Mechanistic Insights: Causality in Experimental Design

The "Solvent Shock" Phenomenon

When a highly concentrated DMSO stock (e.g., 10 mM) of a lipophilic compound is introduced directly into an aqueous buffer or cell culture medium, the rapid diffusion of DMSO into the water outpaces the solvation of the compound. This localized depletion of the organic solvent causes supersaturation, leading to rapid nucleation and micro-precipitation [1]. To prevent this, a "step-down" intermediate dilution strategy must be employed, allowing the compound to gradually equilibrate with the aqueous phase and serum proteins (which act as carrier chaperones).

SolventShock Solid Solid Compound (Hydrophobic) Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve Direct Direct Dilution (>1:1000 in Media) Stock->Direct Rapid Diffusion Step Step-Down Dilution (Intermediate 10X) Stock->Step Gradual Mixing Precip Solvent Shock & Micro-Precipitation Direct->Precip Nucleation Assay Stable Solvation (Assay Ready) Step->Assay Protein Binding

Figure 1: Thermodynamic pathways of compound solvation versus solvent shock-induced precipitation.

DMSO Cytotoxicity and Cellular Tipping Points

While DMSO is the universal solvent for hydrophobic biochemicals, its biological inertness is a dangerous misconception. In cell-based assays, DMSO can alter membrane permeability, induce apoptosis, and confound inflammatory readouts. For instance, in human fibroblast-like synoviocytes (FLSs), DMSO concentrations above 0.05% v/v induce significant toxicity and caspase-3 cleavage over 24 hours [2]. Conversely, in robust macrophage models like RAW264.7, while viability is maintained up to 1.5% DMSO, concentrations as low as 0.5% can artificially suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokines (e.g., TNF-α, IL-6), creating false positives in anti-inflammatory drug screening [3].

Table 2: Maximum Tolerated Dose (MTD) of DMSO in Common Cell Lines
Cell LineTissue OriginMax Recommended DMSOPrimary Confounding Effect if Exceeded
Primary FLS Synovial Joint≤ 0.05%Caspase-3 cleavage, apoptosis [2].
RAW264.7 Murine Macrophage≤ 0.1%Suppression of NF-κB/MAPK pathways [3].
MCF-7 Breast Adenocarcinoma≤ 0.2%Altered proliferation rates, background noise.
HepG2 Hepatocellular Carcinoma≤ 0.1%Reduced viability in long-term exposure (>72h).

Step-by-Step Experimental Protocols

To ensure a self-validating system, this protocol incorporates visual quality control checks and strict vehicle control parameters.

Protocol 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the vial of Benzyl 4-bromo-2-hydroxybenzylcarbamate to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which degrades DMSO stocks.

  • Weighing: Weigh the required mass (e.g., 3.36 mg for 1 mL of 10 mM stock) into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over prolonged periods).

  • Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate the tube in a water bath at 37°C for 2–5 minutes until the solution is completely optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles, which promote crystalline precipitation [1]. Store at -20°C or -80°C.

Protocol 2: The "Step-Down" Intermediate Dilution

Objective: Transition the compound from 100% DMSO to aqueous media without triggering nucleation.

  • Warm Media: Pre-warm the cell culture medium (containing 5-10% FBS) to 37°C. Serum proteins act as carrier chaperones for hydrophobic molecules.

  • Intermediate Preparation (10X): Dilute the 10 mM master stock 1:100 into the pre-warmed media to create a 100 µM intermediate solution (1% DMSO).

    • Critical Action: Add the DMSO stock dropwise while actively vortexing the media to ensure immediate dispersion.

  • Visual Inspection: Hold the intermediate tube against a dark background and inspect for turbidity (a sign of micro-precipitation).

Protocol 3: Cell Treatment & Viability Control
  • Final Dilution (1X): Dilute the 10X intermediate solution 1:10 directly into the assay wells containing the cultured cells.

    • Resulting Parameters: Final compound concentration = 10 µM. Final DMSO concentration = 0.1%.

  • Vehicle Control Validation: You must include a vehicle control well treated with exactly 0.1% DMSO (lacking the compound). Normalize all assay readouts (viability, fluorescence, luminescence) to this vehicle control, not to untreated cells.

Table 3: Serial Dilution Matrix (Targeting 0.1% Final DMSO)
Desired Final Conc.Master Stock (100% DMSO)Intermediate (10X) in MediaFinal Assay Well (1X)Final DMSO %
10 µM 10 mM100 µM (1% DMSO)10 µM0.1%
5 µM 5 mM50 µM (1% DMSO)5 µM0.1%
1 µM 1 mM10 µM (1% DMSO)1 µM0.1%

Note: Always dilute the master stock in 100% DMSO first to match the required starting concentration, ensuring the final DMSO percentage remains constant across all dose-response wells.

Workflow Step1 1. Weigh Compound (Equilibrate to RT) Step2 2. Add Anhydrous DMSO (Generate 10 mM Stock) Step1->Step2 Step3 3. Vortex & Sonicate (37°C until clear) Step2->Step3 Step4 4. Aliquot & Freeze (Single-use, -80°C) Step3->Step4 Step5 5. Intermediate Dilution (10X in Warm Media) Step4->Step5 Step6 6. Final Cell Treatment (Final DMSO ≤ 0.1%) Step5->Step6

Figure 2: Sequential workflow for preparing and executing cell-based assays with hydrophobic compounds.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Gallardo-Villagrán, M., Paulus, L., Leger, D. Y., Therrien, B., & Liagre, B. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.[Link]

  • Han, H., Kang, J. K., Ahn, K. J., & Hyun, C. G. (2023). DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. BioChem, 3(2), 91-101.[Link]

Application Note: Chemoselective Cbz Deprotection of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in organic synthesis and pharmaceutical development. However, the deprotection of Benzyl 4-bromo-2-hydroxybenzylcarbamate presents a distinct chemoselectivity challenge. The molecule contains three critical functional groups:

  • A Cbz-protected primary amine.

  • A free phenol (2-hydroxy).

  • An aryl bromide (4-bromo).

While standard Cbz cleavage relies on catalytic hydrogenolysis (H₂, Pd/C), these conditions are strictly contraindicated for this substrate. Palladium-catalyzed hydrogenation readily undergoes oxidative addition into the aryl C–Br bond, leading to rapid and irreversible hydrodebromination [3].

To preserve the aryl bromide while unmasking the amine, orthogonal deprotection strategies must be employed. This guide details two field-proven, highly chemoselective methodologies: Acidic cleavage via HBr/AcOH [2] and Lewis acid-mediated cleavage via in situ TMSI [1].

  • HBr/AcOH Mechanism: The strong acid protonates the carbamate carbonyl, activating the benzylic carbon for an Sₙ2 attack by the bromide ion. This liberates benzyl bromide and a carbamic acid intermediate, which rapidly decarboxylates to yield the amine hydrobromide salt.

  • TMSI Mechanism: Trimethylsilyl iodide acts as a soft Lewis acid, coordinating to the carbamate oxygen. The highly nucleophilic iodide then attacks the benzyl group. This method is exceptionally mild and avoids the corrosive fuming nature of HBr.

Comparative Methodological Data

The following table summarizes the quantitative and qualitative parameters of the available deprotection strategies to aid in route selection.

ParameterH₂, Pd/C (Standard)33% HBr/AcOH (Protocol A)In situ TMSI (Protocol B)
Reagents H₂ gas, 10% Pd/C33 wt% HBr in Glacial AcOHTMSCl, NaI, MeCN
Temperature 20–25 °C20–25 °C0 °C to 25 °C
Reaction Time 2–12 h2–4 h1–3 h
Chemoselectivity Poor (Cleaves C–Br bond)Excellent (Preserves C–Br)Excellent (Preserves C–Br)
Primary Byproduct Toluene, Des-bromo amineBenzyl bromide, CO₂Benzyl iodide, CO₂
Isolated Form Free BaseHydrobromide SaltFree Base / HCl Salt

Experimental Workflow

G Substrate Benzyl 4-bromo-2-hydroxybenzylcarbamate Decision Select Deprotection Method Substrate->Decision PdC H2, Pd/C (Standard) Decision->PdC Avoid HBr 33% HBr/AcOH (Acidic) Decision->HBr Protocol A TMSI TMSCl + NaI (Lewis Acidic) Decision->TMSI Protocol B Outcome1 Hydrodebromination (Loss of Aryl Bromide) PdC->Outcome1 Outcome2 Amine Hydrobromide Salt (Direct Isolation) HBr->Outcome2 Outcome3 Free Base / HCl Salt (Mild Conditions) TMSI->Outcome3

Decision matrix for Cbz deprotection of aryl bromide substrates.

Detailed Experimental Protocols

Protocol A: Acidic Cleavage using 33% HBr in Acetic Acid

This method is highly scalable and allows for the direct isolation of the product as a highly pure hydrobromide salt without chromatography [2].

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a gas bubbler routed to a basic scrubber (1M NaOH) to trap evolving CO₂ and HBr fumes.

  • Dissolution: Dissolve Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv, e.g., 10 mmol, 3.36 g) in glacial acetic acid (10 mL).

  • Reagent Addition: Cool the flask to 10 °C using a water bath. Slowly add 33 wt% HBr in acetic acid (5.0 equiv, ~8.5 mL) dropwise over 10 minutes.

  • Reaction: Remove the water bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours. Causality Check: The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3); the starting material spot will disappear as the highly polar amine salt forms.

  • Precipitation & Isolation: Once complete, pour the reaction mixture slowly into 150 mL of vigorously stirred, ice-cold diethyl ether.

    • Self-Validating Insight: The 4-bromo-2-hydroxybenzylamine hydrobromide salt is highly polar and will immediately crash out as a white/off-white crystalline solid. The organic byproduct (benzyl bromide) remains completely dissolved in the non-polar ether.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (3 × 20 mL) to remove residual acetic acid and benzyl bromide. Dry under high vacuum.

Protocol B: Lewis Acid Cleavage using In Situ TMSI

This method is ideal for substrates sensitive to strong Brønsted acids. Generating TMSI in situ avoids the degradation issues associated with commercial TMSI [1].

Step-by-Step Methodology:

  • Reagent Generation: Flame-dry a round-bottom flask under argon. Add anhydrous sodium iodide (NaI, 3.0 equiv, 30 mmol, 4.50 g) and anhydrous acetonitrile (20 mL). Cool to 0 °C. Add trimethylsilyl chloride (TMSCl, 3.0 equiv, 30 mmol, 3.8 mL) dropwise.

    • Self-Validating Insight: The solution will become cloudy white as insoluble NaCl precipitates, driving the formation of TMSI forward. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv, 10 mmol, 3.36 g) in anhydrous acetonitrile (10 mL) and add it dropwise to the TMSI suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench with methanol (5 mL). This solvolyzes the silyl carbamate intermediate, releasing CO₂ and the free amine, while destroying excess TMSI.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and 1M HCl (50 mL).

    • Chemoselective Extraction: The amine extracts into the aqueous layer as the HCl salt, leaving organic impurities in the EtOAc.

  • Thiosulfate Wash: Separate the aqueous layer and treat it with a 10% aqueous sodium thiosulfate solution (10 mL).

    • Causality Check: TMSI reactions invariably generate trace molecular iodine (I₂), which stains products brown. Thiosulfate reduces I₂ to colorless, water-soluble iodide (I⁻), ensuring high purity.

  • Neutralization (Optional): To isolate the free base, basify the aqueous layer to pH 9 with saturated NaHCO₃ and extract with dichloromethane (3 × 30 mL). Dry over Na₂SO₄ and concentrate.

Analytical Validation

To confirm the success of the deprotection and the preservation of the aryl bromide, utilize the following analytical checks:

  • ¹H NMR (DMSO-d₆): Confirm the disappearance of the benzylic CH₂ protons (typically around δ 5.0–5.1 ppm) and the aromatic protons of the Cbz group (δ 7.3–7.4 ppm). The aryl bromide protons of the phenol ring should remain intact (showing a characteristic 1,2,4-substitution pattern).

  • Mass Spectrometry (ESI+): Look for the[M+H]⁺ peak of the free amine (m/z ≈ 202.0 for ⁷⁹Br and 204.0 for ⁸¹Br). The presence of the 1:1 isotopic doublet is the definitive proof that the bromine atom was successfully retained during the deprotection.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. URL:[Link]

  • Chan, et al. (2009). Catalytic Hydrodehalogenation Reactions. Synthesis (Thieme). URL:[Link]

Application Notes and Protocols: Investigating the Potential of Benzyl 4-bromo-2-hydroxybenzylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer synthetic tractability and diverse biological activity is a cornerstone of drug discovery. Benzyl 4-bromo-2-hydroxybenzylcarbamate emerges as a compound of significant interest, possessing a unique combination of structural motifs with proven pharmacophoric potential. This technical guide provides a comprehensive overview of its potential applications, supported by detailed protocols for its synthesis and biological evaluation.

The core structure features a benzyl carbamate, a group historically pivotal in peptide synthesis for amine protection and more recently explored for its own therapeutic properties, including enzyme inhibition.[1][2][3] The presence of a substituted aromatic ring, specifically with a bromine atom and a hydroxyl group, further enhances its potential for diverse molecular interactions and metabolic stability. While direct and extensive literature on Benzyl 4-bromo-2-hydroxybenzylcarbamate is nascent, its role as a key intermediate in the synthesis of targeted cancer therapies and its utility in enzyme inhibition and receptor binding studies is acknowledged.[4]

This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule. We will delve into its synthesis, propose plausible mechanisms of action based on its structural components, and provide robust protocols for its investigation as an anticancer agent and an enzyme inhibitor.

Synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate: A Guided Protocol

The synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate can be efficiently achieved through the protection of 4-bromo-2-hydroxybenzylamine with benzyl chloroformate. The precedent for this reaction is well-established in organic chemistry for the formation of benzyl carbamates (Cbz or Z group).[1][2] The starting amine can be sourced commercially or synthesized from 4-bromo-2-hydroxybenzaldehyde.[5][6]

Protocol 1: Synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Objective: To synthesize Benzyl 4-bromo-2-hydroxybenzylcarbamate via N-protection of 4-bromo-2-hydroxybenzylamine.

Materials:

  • 4-bromo-2-hydroxybenzylamine

  • Benzyl chloroformate (Cbz-Cl)[7]

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzylamine (1.0 eq) in a mixture of THF and water.

  • Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously. The use of benzyl chloroformate is a standard method for introducing the Cbz protecting group.[1][3]

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Applications and Mechanisms of Action

The structural features of Benzyl 4-bromo-2-hydroxybenzylcarbamate suggest several potential avenues for its application in drug discovery.

Anticancer Activity

The presence of a bromo-substituted phenolic ring is a common feature in compounds with demonstrated cytotoxic effects against cancer cell lines.[8] This moiety can participate in various interactions with biological macromolecules, potentially disrupting key cellular processes.

Proposed Mechanism of Action:

The anticancer activity could be mediated through the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis. The compound's ability to induce apoptosis is a key area for investigation.

anticancer_pathway Compound Benzyl 4-bromo-2-hydroxybenzylcarbamate Cell Cancer Cell Compound->Cell Enters Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Compound->Pathway Inhibits Apoptosis Apoptosis Pathway->Apoptosis Inhibits Proliferation Cell Proliferation Pathway->Proliferation

Caption: Hypothesized anticancer mechanism of action.

Enzyme Inhibition: A Focus on Cholinesterases

Carbamates are a well-established class of cholinesterase inhibitors, with some being used clinically for the treatment of Alzheimer's disease.[9][10] They act by carbamylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme.[11] The benzyl group and the substituted aromatic ring can further influence binding affinity and selectivity.

Proposed Mechanism of Action:

Benzyl 4-bromo-2-hydroxybenzylcarbamate is hypothesized to act as a pseudo-irreversible inhibitor of cholinesterases. The carbamate moiety would react with the catalytic serine, while the rest of the molecule would engage in secondary interactions within the enzyme's active site gorge, contributing to its potency and selectivity.

enzyme_inhibition Compound Benzyl 4-bromo-2-hydroxybenzylcarbamate Enzyme Cholinesterase (AChE/BChE) Compound->Enzyme Binds to ActiveSite Active Site Serine Compound->ActiveSite Carbamylates Products Choline + Acetate Enzyme->Products Hydrolyzes CarbamylatedEnzyme Carbamylated Enzyme (Inactive) ActiveSite->CarbamylatedEnzyme Forms Substrate Acetylcholine CarbamylatedEnzyme->Substrate Blocks Binding Substrate->Enzyme Binds mtt_workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of Benzyl 4-bromo-2-hydroxybenzylcarbamate against AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Benzyl 4-bromo-2-hydroxybenzylcarbamate (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of the test compound.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate solution (ATCI for AChE, BTCI for BChE) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for Benzyl 4-bromo-2-hydroxybenzylcarbamate

Assay TypeTargetIC₅₀ (µM)Notes
CytotoxicityMCF-7[Insert Value]Breast cancer cell line
CytotoxicityHeLa[Insert Value]Cervical cancer cell line
CytotoxicityHCT116[Insert Value]Colon cancer cell line
Enzyme InhibitionAcetylcholinesterase (AChE)[Insert Value]
Enzyme InhibitionButyrylcholinesterase (BChE)[Insert Value]

Conclusion and Future Directions

Benzyl 4-bromo-2-hydroxybenzylcarbamate represents a promising scaffold for the development of novel therapeutic agents. The synthetic and analytical protocols provided herein offer a robust framework for its initial investigation. Based on its structural characteristics, this compound warrants exploration for its potential anticancer and enzyme-inhibitory activities. Further studies, including structure-activity relationship (SAR) analysis through the synthesis of analogs, and in vivo efficacy studies, will be crucial in elucidating its full therapeutic potential.

References

  • Wikipedia. Benzyl chloroformate. [Link]

  • The Merck Index. Benzyl Chloroformate - Common Organic Chemistry. [Link]

  • Bez, G., et al. (2010). An Excellent Method for Cbz-protection of Amines. Chemistry Letters. [Link]

  • Organic Chemistry. Adding Cbz Protecting Group Mechanism. [Link]

  • Google Patents. A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

  • de Almeida, L. G., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. RSC Medicinal Chemistry. [Link]

  • Appchem. benzyl N-(4-bromo-2-hydroxyphenyl)carbamate. [Link]

  • Fomenkov, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. [Link]

  • Yanagisawa, H., et al. (1996). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Chemical & Pharmaceutical Bulletin. [Link]

  • Darvesh, S., et al. (2007). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Chemical Research in Toxicology. [Link]

  • Čonka, P., et al. (2010). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkivoc. [Link]

  • Gonec, T., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules. [Link]

  • Lee, J., et al. (2016). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules. [Link]

  • Zhang, Z. Y., et al. (1990). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Yao Xue Xue Bao. [Link]

  • Malík, I., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules. [Link]

  • Bua, S., et al. (2020). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jensen, A. A., et al. (2025). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Note & Protocol: Preparation of Standard Stock Solutions of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Accurate Stock Solutions in Research

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a versatile intermediate compound utilized in diverse fields including pharmaceutical development, particularly in the synthesis of targeted therapies, as well as in the formulation of agricultural chemicals and as a tool in biochemical research for studying enzyme inhibition and receptor binding[1]. The integrity of experimental data derived from the use of this compound is fundamentally reliant on the accuracy and consistency of the solutions prepared. The preparation of a concentrated, well-characterized stock solution is a cornerstone of good laboratory practice (GLP), enabling researchers to minimize weighing errors, reduce waste, and ensure reproducibility across multiple experiments[2][3].

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, verification, and storage of standard stock solutions of Benzyl 4-bromo-2-hydroxybenzylcarbamate. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the highest degree of scientific integrity.

Physicochemical Properties & Key Data

A thorough understanding of the compound's properties is paramount before any experimental work commences. This information is typically found on the Certificate of Analysis (CoA) provided by the supplier. In the absence of a CoA, the following data has been compiled from available sources.

PropertyValueSource(s)
IUPAC Name benzyl N-(4-bromo-2-hydroxyphenyl)methylcarbamate[1]
CAS Number 1033194-56-7[1][4]
Molecular Formula C₁₅H₁₄BrNO₃
Molecular Weight 336.19 g/mol
Appearance Typically a solid powderInferred
Purity Must be obtained from the supplier's CoA[2]
Solubility (Estimated) - DMSO: Likely soluble[5][6]
- Ethanol: Likely sparingly soluble[7]
- Water: Poorly soluble[6]
Stability Stability in solution is not fully characterized; prepare fresh solutions for critical applications. Protect from light.Inferred

Note: The molecular formula and weight have been confirmed against supplier and database information. Solubility and stability are estimated based on structurally similar compounds and general chemical principles. It is highly recommended to perform in-house solubility and stability tests for your specific experimental conditions.

Safety & Handling: A Proactive Approach

Potential Hazards (Inferred):

  • Skin and Eye Irritation: Carbamate compounds can cause irritation upon contact[8]. Some brominated compounds are corrosive and can cause burns[9].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[8][10].

  • Harmful if Swallowed: Oral toxicity is a potential hazard for related compounds[11][12].

Recommended Personal Protective Equipment (PPE) and Handling Procedures:

  • Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.

  • Eye and Face Protection: Use chemical safety goggles with side shields. A face shield may be appropriate when handling larger quantities or if there is a risk of splashing.

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Waste Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mM primary stock solution. The choice of DMSO as the solvent is based on the generally good solubility of complex organic molecules in it[5][6][7].

Rationale for Key Steps:

  • Using a Volumetric Flask: Ensures a high degree of accuracy for the final volume, which is critical for an accurate concentration[2].

  • Quantitative Transfer: Rinsing the weighing vessel and any intermediate containers ensures that all of the weighed compound is transferred to the final solution, maintaining the accuracy of the concentration[2].

  • Sonication/Vortexing: Ensures complete dissolution of the compound.

Materials and Equipment:

  • Benzyl 4-bromo-2-hydroxybenzylcarbamate

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Glass beaker (e.g., 25 mL)

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer or sonicator

  • Pipettes

  • Light-blocking, screw-cap vials for aliquoting (e.g., amber glass vials)

Calculations:

To prepare 10 mL (0.010 L) of a 10 mM (0.010 mol/L) solution:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass = 0.010 mol/L x 0.010 L x 336.19 g/mol = 0.0033619 g = 3.36 mg

Procedure:

  • Preparation: Allow the vial of Benzyl 4-bromo-2-hydroxybenzylcarbamate and the DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: On an analytical balance, accurately weigh approximately 3.36 mg of Benzyl 4-bromo-2-hydroxybenzylcarbamate onto a weighing paper or boat. Record the exact mass.

  • Dissolution: a. Carefully transfer the weighed compound into a 25 mL glass beaker. b. Add approximately 5-7 mL of DMSO to the beaker. c. Place a small magnetic stir bar in the beaker and stir on a magnetic stir plate until the solid is fully dissolved. Alternatively, use a vortex mixer or sonicator to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Quantitative Transfer: a. Carefully pour the solution from the beaker into the 10 mL volumetric flask. b. Rinse the beaker with a small amount of fresh DMSO (e.g., 1 mL) and transfer the rinsing to the volumetric flask. Repeat this rinsing step at least two more times to ensure all of the compound is transferred.

  • Final Volume Adjustment: a. Add DMSO to the volumetric flask until the bottom of the meniscus is level with the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in light-blocking, tightly sealed vials. Store as recommended in Section 6.

Preparation of Working Solutions by Serial Dilution

Working solutions for experiments are typically prepared by diluting the primary stock solution. The following is an example of preparing a 100 µM working solution from a 10 mM stock.

Calculation (using the dilution formula M₁V₁ = M₂V₂):

  • M₁ = 10 mM (stock concentration)

  • M₂ = 100 µM = 0.1 mM (desired working concentration)

  • V₂ = 1 mL = 1000 µL (desired final volume)

  • V₁ = (M₂V₂) / M₁ = (0.1 mM * 1000 µL) / 10 mM = 10 µL

Procedure:

  • Pipette 990 µL of the appropriate experimental buffer or solvent into a clean microcentrifuge tube.

  • Add 10 µL of the 10 mM primary stock solution to the tube.

  • Vortex briefly to ensure thorough mixing.

This process can be repeated to create a range of concentrations for dose-response experiments.

Verification of Stock Solution Concentration and Identity

It is good practice, especially for long-term studies, to verify the concentration and identity of the prepared stock solution.

UV-Vis Spectrophotometry for Concentration Verification

Aromatic compounds like Benzyl 4-bromo-2-hydroxybenzylcarbamate exhibit strong absorbance in the UV range[13][14][15]. This property can be used to estimate the concentration.

Protocol Outline:

  • Determine λmax: Scan a dilute solution of the compound (in a suitable UV-transparent solvent) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a series of known concentrations of the compound by serial dilution.

  • Generate a Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting curve should be linear (obeying the Beer-Lambert Law).

  • Measure Sample: Dilute an aliquot of your stock solution to fall within the linear range of the calibration curve and measure its absorbance.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then factor in the dilution to determine the concentration of the original stock solution.

HPLC for Purity and Concentration Verification

High-Performance Liquid Chromatography (HPLC) is a more specific method to both quantify the compound and assess its purity[16][17][18][19].

General HPLC Method Parameters (Starting Point):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.

  • Detection: UV detector set at the λmax determined previously.

  • Quantification: Run a series of known standards to create a calibration curve of peak area versus concentration. Analyze the stock solution (appropriately diluted) and calculate its concentration based on the calibration curve. The presence of additional peaks would indicate impurities.

NMR Spectroscopy for Structural Confirmation

For definitive confirmation of the compound's identity, especially if synthesized in-house, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[20][21][22][23][24]. The ¹H NMR spectrum will provide information on the number and types of protons, and their connectivity, which can be matched to the expected structure of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Storage and Stability

The long-term stability of Benzyl 4-bromo-2-hydroxybenzylcarbamate in solution has not been extensively reported. Therefore, the following recommendations are based on general best practices for similar compounds.

  • Storage Temperature: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C.

  • Light Sensitivity: Store all solutions in light-blocking (amber) vials to prevent potential photodegradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound or precipitation from the solvent. Using single-use aliquots is the best practice.

  • Stability Assessment: For long-term projects, it is advisable to periodically re-analyze the concentration of the stock solution (e.g., by HPLC) to ensure it has not degraded over time. The color stability of solutions can also be an initial indicator of degradation[25].

Visualized Workflow

Stock_Solution_Workflow Workflow for Preparation and Verification of Stock Solutions cluster_prep Preparation cluster_verify Verification cluster_store Storage & Use A 1. Calculate Mass & Gather Materials B 2. Weigh Compound Accurately A->B C 3. Dissolve in Solvent (e.g., DMSO) B->C D 4. Quantitative Transfer to Volumetric Flask C->D E 5. Adjust to Final Volume D->E F 6. Homogenize Solution E->F G 7a. UV-Vis for Concentration F->G Verification Steps H 7b. HPLC for Purity & Concentration F->H Verification Steps I 7c. NMR for Identity (Optional) F->I Verification Steps J 8. Aliquot into Light-Blocking Vials F->J Finalized Stock K 9. Store at -20°C or -80°C J->K L 10. Prepare Working Solutions via Dilution K->L

Caption: Workflow for preparing and verifying stock solutions.

References

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Scribd. Retrieved from [Link]

  • Pummarin, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Retrieved from [Link]

  • Li, Y., et al. (2016). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2012). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • OIV. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • NextSDS. (n.d.). benzyl 4-bromonaphthalen-1-ylcarbamate — Chemical Substance Information. Retrieved from [Link]

  • YouTube. (2024). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Chemical and Pharmaceutical Bulletin. (2004). 52(2) 167-171. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • MDPI. (2025). Preparation and Characterization of Antioxidative and pH-Sensitive Films Based on κ-Carrageenan/Carboxymethyl Cellulose Blended with Purple Cabbage Anthocyanin for Monitoring Hairtail Freshness. Retrieved from [Link]

Sources

Application Note: Advanced Catalytic Cross-Coupling Strategies Utilizing Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS: 1033194-56-7)

Introduction & Structural Logic

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a highly functionalized building block increasingly utilized in the synthesis of complex pharmaceuticals, including targeted protein degraders such as SMARCA PROTACs[1]. The molecule presents a unique structural triad:

  • Electrophilic Aryl Bromide (C4): The primary site for transition-metal-catalyzed cross-coupling.

  • Free Phenol (C2): An acidic, highly coordinating moiety that can poison traditional catalysts or undergo competitive O-arylation.

  • Benzyl Carbamate (C1-methyl): A base-sensitive protecting group containing an acidic NH proton.

Executing cross-coupling reactions on this substrate requires precision. The protocols below are designed as self-validating systems, utilizing modern ligand design and base selection to bypass the need for protecting group chemistry, thereby maximizing atom economy and step efficiency.

Suzuki-Miyaura Cross-Coupling: C(sp²)–C(sp²) Bond Formation

Causality & Mechanistic Insight

Traditional Suzuki-Miyaura couplings utilizing unprotected phenols often suffer from low yields due to competitive protodeboronation and the formation of unreactive palladium-phenoxide resting states. To overcome this, the use of dialkylbiaryl phosphine ligands (e.g., XPhos) paired with a precatalyst (XPhos-Pd-G2) is highly recommended. Research demonstrates that utilizing XPhos-Pd-G2 with weak aqueous bases significantly enhances yields when unprotected phenols are present, allowing the reaction to proceed at or near room temperature[2],[3]. The bulky nature of XPhos facilitates rapid reductive elimination, outcompeting side reactions.

Experimental Protocol: Mild Suzuki-Miyaura Coupling

Self-Validating Control: The use of biphasic conditions (THF/H₂O) ensures the solubility of the weak base while maintaining the organic substrate in the active catalytic phase.

  • Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Loading: Add XPhos-Pd-G2 (2.0 mol %) and XPhos (2.0 mol %).

  • Inert Atmosphere: Seal the flask with a septum and purge with ultra-pure Argon for 10 minutes.

  • Solvent & Base Addition: Syringe in degassed THF (4.0 mL) followed by a degassed aqueous solution of K₃PO₄ (0.5 M, 3.0 equiv). Note: Degassing is critical to prevent Pd(0) oxidation, which is accelerated by the coordinating phenol.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4–6 hours. Monitor complete consumption of the aryl bromide via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the phenoxide. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

Causality & Mechanistic Insight

Forming a C–N bond on this substrate is notoriously difficult. Strong bases typically required for Buchwald-Hartwig aminations (e.g., NaOtBu, pKa ~ 19) will aggressively deprotonate the C2-phenol (pKa ~ 10) and the carbamate NH, leading to catalyst deactivation and degradation.

Recent breakthroughs in palladium catalysis have solved this via the synergistic use of GPhos (or BrettPhos) ligands with the moderate-strength base Sodium trimethylsilanolate (NaOTMS)[4],[5]. NaOTMS is basic enough to drive the catalytic cycle but limits base-mediated decomposition of sensitive functional groups. Furthermore, NaOTMS can act as a transient silylating agent, temporarily masking the free phenol in situ to prevent palladium poisoning[5].

BHA_Logic Start Benzyl 4-bromo-2-hydroxybenzylcarbamate (Contains Acidic -OH & -NH) Path1 Traditional Strong Base (e.g., NaOtBu) Start->Path1 Path2 Moderate Base + GPhos (e.g., NaOTMS) Start->Path2 Result1 Deprotonation of Phenol Catalyst Deactivation / Degradation Path1->Result1 Result2 Selective C-N Bond Formation High Yield Amine Product Path2->Result2

Fig 1. Chemoselectivity logic for Buchwald-Hartwig amination of unprotected phenols.

Experimental Protocol: Chemoselective Amination
  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv, 0.5 mmol), the amine nucleophile (1.2 equiv), GPhos Pd G3 (3.0 mol %), and NaOTMS (2.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and stir at 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash chromatography.

Sonogashira Coupling: Structural Geometry & Chemoselectivity

Causality & Mechanistic Insight

In standard medicinal chemistry, the coupling of a terminal alkyne with an ortho-halophenol under Sonogashira conditions rapidly undergoes a tandem intramolecular hydroalkoxylation (5-endo-dig or 5-exo-dig cyclization) to form a benzofuran scaffold[6],[7].

Critical Structural Nuance: In Benzyl 4-bromo-2-hydroxybenzylcarbamate, the bromide is located at the C4 position, while the hydroxyl is at the C2 position. This creates a meta-relationship between the reactive sites. Consequently, the tandem benzofuran cyclization is geometrically blocked. This is a significant synthetic advantage when the goal is to isolate a stable, highly functionalized alkynyl-phenol without unwanted heterocyclic collapse.

Sonogashira_Geometry A Benzyl 4-bromo-2- hydroxybenzylcarbamate (Br and OH are meta) C 4-Alkynyl-2-hydroxy Derivative A->C Sonogashira Coupling B Terminal Alkyne Pd/Cu Catalysis B->C D Benzofuran Cyclization (Geometrically Blocked) C->D Meta-relationship prevents cyclization

Fig 2. Geometric inhibition of tandem benzofuran cyclization during Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling
  • Preparation: To a Schlenk tube, add Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (5.0 mol %), and CuI (10.0 mol %).

  • Solvent/Base: Add degassed Triethylamine (Et₃N, 5.0 mL) and anhydrous DMF (2.0 mL) to ensure complete solubility of the carbamate.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise over 10 minutes to minimize Glaser homocoupling.

  • Reaction: Stir at 65 °C for 8 hours under Argon.

  • Workup: Dilute with EtOAc and wash extensively with water (3 × 15 mL) to remove DMF and Et₃N salts. Dry the organic layer and purify via chromatography.

Quantitative Data Summary

The following table summarizes the optimized catalytic systems for functionalizing Benzyl 4-bromo-2-hydroxybenzylcarbamate based on the mechanistic principles discussed above.

Coupling ReactionTarget BondOptimal Catalyst SystemOptimal BaseTemp (°C)Key Synthetic Advantage
Suzuki-Miyaura C(sp²)–C(sp²)XPhos-Pd-G2 / XPhosK₃PO₄ (aq)40Rapid reductive elimination outcompetes protodeboronation of the free phenol.
Buchwald-Hartwig C(sp²)–NGPhos Pd G3 / GPhosNaOTMS60Prevents base-mediated deprotonation/degradation of the acidic C2-phenol.
Sonogashira C(sp²)–C(sp)Pd(PPh₃)₄ / CuIEt₃N65Yields stable alkynyl-phenols; meta-geometry prevents benzofuran cyclization.

References

  • Smarca degraders and uses thereof Google Patents, WO2023278402A1. URL:[1]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Journal of the American Chemical Society, 2023, 145(6), 3323–3329. URL:[Link][5]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT (Massachusetts Institute of Technology), 2023. URL:[Link][4]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides RSC Advances, 2018, 8, 14212-14218. URL:[Link][2]

  • Comparison of forward-order and reverse-order strategies in synthesis of unsymmetrical biaryl compounds ResearchGate (Extracted from RSC Advances), 2018. URL:[Link][3]

  • Total synthesis of natural products containing benzofuran rings RSC Advances, 2017, 7, 24666-24696. URL:[Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS: 1033194-56-7)[1]. This compound is a critical intermediate in pharmaceutical development, particularly for targeted cancer therapies and biochemical enzyme inhibition studies.

The primary synthetic challenge when generating this molecule lies in the chemoselective N-Cbz protection of the starting material, 4-bromo-2-hydroxybenzylamine. Because the starting material contains both a primary aliphatic amine and a phenolic hydroxyl group, researchers frequently encounter yield-limiting side reactions, such as O-acylation (over-protection) and reagent degradation.

Part 1: Mechanistic Workflow & Reaction Pathways

The diagram below maps the causal relationships between reaction conditions and the resulting chemical pathways. Understanding these competing mechanisms is essential for optimizing your yield.

SynthesisPathway SM 4-bromo-2-hydroxybenzylamine (Starting Material) Product Benzyl 4-bromo-2-hydroxybenzylcarbamate (Desired N-Cbz Product) SM->Product Mild Base (pH 8-9) 0-5 °C Byproduct1 O,N-di-Cbz Derivative (Undesired Over-protection) SM->Byproduct1 Strong Base (pH > 10) Phenoxide Formation Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Product Reagent->Byproduct1 Byproduct2 Benzyl Alcohol + CO2 (Cbz-Cl Hydrolysis) Reagent->Byproduct2 H2O / Base Elevated Temp

Fig 1: Chemoselective pathways and competing side reactions in the Cbz-protection of aminophenols.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant O,N-di-Cbz over-protection during the synthesis?

Causality & Solution: The starting material contains two nucleophilic centers. The chemoselectivity of the reaction is strictly governed by the pH of the reaction medium. The pKa of the phenolic proton is approximately 9.5–10.0. If strong bases like NaOH are used, the pH exceeds 10, leading to the deprotonation of the phenol into a highly reactive phenoxide ion. This phenoxide readily attacks the Benzyl chloroformate (Cbz-Cl), resulting in O-acylation alongside the desired N-acylation.

Q2: My reaction stalls at 60-70% conversion despite adding excess Cbz-Cl. What is happening?

Causality & Solution: Cbz-Cl is highly susceptible to hydrolysis in aqueous basic environments, degrading into benzyl alcohol, chloride ions, and carbon dioxide . If the reagent is added too quickly or if the reaction temperature exceeds 5 °C, the thermodynamic rate of Cbz-Cl hydrolysis outpaces the kinetic rate of N-acylation.

You must maintain strict temperature control between 0 °C and 5 °C using an ice-water bath. Add the Cbz-Cl dropwise over an extended period (e.g., 30–60 minutes) to ensure that the active reagent reacts with the amine before it can be hydrolyzed by the aqueous base.

Q3: How can I salvage a batch that has already undergone O-acylation?

Causality & Solution: The O-Cbz group forms a carbonate, which is significantly more labile to base-catalyzed hydrolysis than the N-Cbz group (which forms a highly stable carbamate). If LC-MS indicates the presence of the O,N-di-Cbz byproduct, you can selectively cleave the O-Cbz group without affecting the N-Cbz protection.

Treat the crude mixture with a mild aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.1 equivalents) in a THF/water mixture at room temperature for 1–2 hours. This will selectively hydrolyze the carbonate back to the free phenol, recovering your desired Benzyl 4-bromo-2-hydroxybenzylcarbamate .

Part 3: Optimized Experimental Protocol

To ensure a self-validating and highly reproducible workflow, follow this optimized Schotten-Baumann methodology for selective N-Cbz protection.

Step-by-Step Methodology:

  • System Preparation: In a 500 mL round-bottom flask, dissolve 4-bromo-2-hydroxybenzylamine (10.0 g, 49.5 mmol) in 100 mL of Ethyl Acetate (EtOAc).

  • Buffer Addition: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to create the biphasic Schotten-Baumann system. Check the pH of the aqueous layer to ensure it is between 8.0 and 8.5.

  • Thermal Control: Submerge the flask in an ice-water bath and stir vigorously (≥500 rpm) to maximize the interfacial surface area between the organic and aqueous layers. Allow the internal temperature to equilibrate to 0–5 °C.

  • Controlled Reagent Addition: Dilute Benzyl chloroformate (Cbz-Cl, 50% in toluene, 18.6 g, 54.5 mmol, 1.1 eq) in 20 mL of EtOAc. Add this solution dropwise via an addition funnel over 45 minutes. Critical: Strictly maintain the internal temperature below 5 °C to prevent Cbz-Cl hydrolysis.

  • Reaction Monitoring: Continue vigorous stirring at 0–5 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The desired product will appear as a new UV-active spot with a higher Rf value than the highly polar starting amine.

  • Workup & Extraction: Once the amine is fully consumed, transfer the mixture to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with EtOAc (2 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl (50 mL) to remove any trace unreacted amine, followed by brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl 4-bromo-2-hydroxybenzylcarbamate. Purify via recrystallization (Hexanes/EtOAc) if trace benzyl alcohol is present.

Part 4: Quantitative Data Summary

The following table summarizes the causal impact of varying reaction conditions on chemoselectivity and overall yield. This data highlights why the optimized Schotten-Baumann conditions are superior.

Reaction ConditionBase UsedpH RangeTemperatureN:O SelectivityOverall Yield
Standard Aqueous BaseNaOH (1M)> 12.020 °C40:60< 40%
Mild MonophasicTriethylamine (TEA)~ 10.00 °C75:2565%
Unoptimized BiphasicNaHCO₃ (Sat.)8.0 - 8.520 °C85:1570%
Optimized Schotten-Baumann NaHCO₃ (Sat.) 8.0 - 8.5 0 - 5 °C > 98:2 > 90%

Part 5: References

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups". organic-chemistry.org. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Degradation of Benzyl 4-bromo-2-hydroxybenzylcarbamate During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzyl 4-bromo-2-hydroxybenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Benzyl 4-bromo-2-hydroxybenzylcarbamate is a bifunctional molecule, containing both a benzyl carbamate and a substituted phenol. This unique structure, while synthetically useful, also presents specific stability challenges during long-term storage. This document provides in-depth, experience-driven answers to common issues, helping you identify the root causes of degradation, implement effective troubleshooting strategies, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed my solid, off-white Benzyl 4-bromo-2-hydroxybenzylcarbamate has developed a distinct yellow or brownish color over time. What is causing this discoloration?

A1: This is a classic indicator of oxidative degradation of the phenolic moiety.

The 2-hydroxybenzyl group in your compound is a phenol, which is susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light.[1][2] This process involves the formation of a phenoxyl radical, which can then be converted into highly colored quinone or quinone-like structures.[3][4] Even trace amounts of these oxidized species can impart a significant color to the bulk material.

Causality:

  • Atmospheric Oxygen: The primary culprit is often ambient oxygen, which can initiate the oxidation process.[2]

  • Light Exposure: UV and even visible light can provide the activation energy necessary to promote the formation of phenoxyl radicals, accelerating discoloration.[5][6] Studies on various phenolic compounds consistently show that storage in the presence of sunlight leads to the most significant degradation.[5][6]

  • Trace Metal Contaminants: Metal ions can catalyze the oxidation of phenols.

cluster_oxidation Oxidative Degradation Pathway Parent Benzyl 4-bromo-2-hydroxybenzylcarbamate (Phenol Moiety) Intermediate Phenoxyl Radical Parent->Intermediate  O₂, Light, Metal Ions Product Colored Quinone-like Species Intermediate->Product Further Oxidation/ Rearrangement

Caption: Oxidative pathway of the phenolic group.

Troubleshooting & Prevention:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[7]

  • Light Protection: Use amber glass vials or store the container in a dark place to prevent photo-oxidation.[5]

  • Chelating Agents: If trace metal contamination is suspected from synthesis, repurification may be necessary.

Q2: My purity analysis by HPLC shows a significant decrease in the main peak for Benzyl 4-bromo-2-hydroxybenzylcarbamate, with new, earlier-eluting peaks appearing. What are these impurities?

A2: The appearance of early-eluting (more polar) peaks is a strong indication of hydrolytic cleavage of the carbamate bond.

The carbamate functional group is an ester and is susceptible to hydrolysis, a reaction in which water attacks the carbonyl carbon.[8] This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[9][10][11] The hydrolysis of Benzyl 4-bromo-2-hydroxybenzylcarbamate breaks the molecule into two primary, more polar fragments: 4-bromo-2-hydroxybenzylamine and benzyl alcohol (which may further degrade), along with the release of carbon dioxide.

Causality:

  • Moisture: Water is a direct reactant in the hydrolysis mechanism. Storing the compound in a humid environment or using non-anhydrous solvents for reconstitution will promote this degradation.

  • pH: Trace amounts of acid or base, potentially from the synthesis or purification process, can act as catalysts, significantly increasing the rate of hydrolysis.[9][10] Alkaline conditions, in particular, are known to promote a rapid elimination-addition (E1cB) mechanism for aryl carbamates.[10][11]

cluster_hydrolysis Hydrolytic Degradation Pathway Parent Benzyl 4-bromo-2-hydroxybenzylcarbamate Products 4-bromo-2-hydroxybenzylamine + Benzyl Alcohol + CO₂ Parent->Products H₂O (Moisture) [H⁺] or [OH⁻] catalysis

Caption: Hydrolytic cleavage of the carbamate bond.

Troubleshooting & Prevention:

  • Desiccation: Store the compound in a desiccator containing a drying agent like silica gel or Drierite®.

  • Aprotic Solvents: If preparing solutions, use high-purity, anhydrous aprotic solvents. Avoid long-term storage in protic solvents like methanol or water.

  • pH Neutrality: Ensure the compound is free from acidic or basic residues. If necessary, repurify by recrystallization from neutral solvents.

Q3: What are the definitive, actionable storage conditions to maximize the shelf-life of this compound?

A3: Optimal stability is achieved by controlling temperature, atmosphere, light, and moisture.

Based on the degradation pathways discussed, a multi-faceted approach to storage is critical. The following table summarizes the ideal conditions contrasted with those that will accelerate degradation.

ParameterRecommended Storage ConditionCondition to AvoidRationale
Temperature -20°C to 4°C Room Temperature (e.g., 23°C) or elevated temperatures (e.g., 40°C)Lower temperatures significantly reduce the rates of all chemical degradation reactions.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen) Air (Oxygen)Prevents the oxidative degradation of the phenol moiety.[7]
Light In the Dark (Amber Vial) Direct sunlight or laboratory lightPrevents photo-oxidation, which is a major degradation pathway for phenolic compounds.[5][6]
Humidity Desiccated (Low Humidity) Ambient or High HumidityPrevents the hydrolytic cleavage of the carbamate bond by minimizing available water.[9]
Q4: How can I set up an experiment to confirm the identity of the degradation products I'm seeing?

A4: A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for identification.

The following protocols provide a framework for your investigation.

cluster_workflow Troubleshooting & Identification Workflow Start Degraded Sample Observed (Color change, low purity) HPLC Run Reverse-Phase HPLC-UV/MS Start->HPLC Check Observe Early Eluting Peaks? HPLC->Check MS Analyze MS Data (Check for M.W. of hydrolysis products) Check->MS Yes NMR Acquire ¹H NMR Spectrum Check->NMR No (Check for oxidation) MS->NMR Confirm Confirm Structural Changes (Loss of parent signals, appearance of new signals) NMR->Confirm

Caption: Logical workflow for degradation analysis.

Experimental Protocol 1: HPLC-MS Analysis for Hydrolysis

This method is designed to separate the non-polar parent compound from its more polar degradation products. Carbamates are well-suited for LC-based analysis as they can be thermally unstable for Gas Chromatography.[14][15]

  • Sample Preparation: Dissolve a small amount of the degraded material in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of ~1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm, coupled to an ESI-MS detector.

  • Data Analysis:

    • Retention Time: Expect the parent compound to have a longer retention time. The hydrolysis products, 4-bromo-2-hydroxybenzylamine and benzyl alcohol, are more polar and will elute earlier.

    • Mass Spectrometry: Look for the corresponding molecular ions ([M+H]⁺) in the mass spectrum:

      • Parent Compound: ~352/354 m/z (isotopic pattern for Br).

      • 4-bromo-2-hydroxybenzylamine: ~202/204 m/z.

      • Benzyl Alcohol: ~109 m/z.

Experimental Protocol 2: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the degraded sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: Compare the spectrum of the degraded sample to a reference spectrum of the pure compound. Look for:

    • Decrease in Parent Signals: A reduction in the integration of characteristic peaks, such as the benzylic CH₂ protons of the carbamate (~5.1 ppm) and the other benzylic CH₂ (~4.2 ppm).

    • Appearance of Hydrolysis Product Signals: Emergence of new peaks corresponding to benzyl alcohol (CH₂ at ~4.6 ppm and phenyl protons at ~7.3 ppm in CDCl₃) and 4-bromo-2-hydroxybenzylamine.

References

  • Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. PMC. Available at: [Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Kinetics of Carbaryl Hydrolysis. Clemson University. Available at: [Link]

  • Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ACS Publications. Available at: [Link]

  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar. Available at: [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Available at: [Link]

  • Reactions of Phenols. Chemistry Steps. Available at: [Link]

  • Comparison of various storage conditions to preserve polyphenols in red-grape pomace. IVES Technical Reviews. Available at: [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. Available at: [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PubMed. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available at: [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. Available at: [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. USGS Publications Warehouse. Available at: [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC. Available at: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for Benzyl 4-bromo-2-hydroxybenzylcarbamate Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended as a technical guide for research professionals. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

Introduction

This technical support guide provides a comprehensive framework for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Benzyl 4-bromo-2-hydroxybenzylcarbamate. The content is structured in a question-and-answer format to directly address common challenges encountered during method development and routine analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Core Principles of HPLC Method Development

The successful analysis of any compound by HPLC relies on a systematic approach to method development. This involves understanding the physicochemical properties of the analyte and how they influence its interaction with the stationary and mobile phases. For Benzyl 4-bromo-2-hydroxybenzylcarbamate, key considerations include its moderate polarity, the presence of a UV-active chromophore, and an ionizable hydroxyl group.

Physicochemical Properties of Benzyl 4-bromo-2-hydroxybenzylcarbamate
PropertyValue/CharacteristicImplication for HPLC Analysis
Molecular Formula C₁₅H₁₄BrNO₃[1]Provides the molecular weight for mass spectrometry identification.
Polarity Moderately polarSuitable for reverse-phase HPLC.[2][3][4] The molecule has both nonpolar (benzyl, bromophenyl) and polar (hydroxy, carbamate) regions.[2][3]
pKa (Phenolic Hydroxyl) ~10[5]The ionization of the hydroxyl group is pH-dependent. Controlling the mobile phase pH is crucial for consistent retention and good peak shape.
UV Absorbance Expected to have significant absorbance in the 200-300 nm range.The benzene rings and carbamate group act as chromophores, allowing for UV detection.[6][7][8]

Troubleshooting Guides and Frequently Asked Questions (FAQs)

Mobile Phase and Method Selection
Q1: What is the recommended starting point for developing an HPLC method for Benzyl 4-bromo-2-hydroxybenzylcarbamate?

A1: A reverse-phase HPLC (RP-HPLC) method is the most appropriate starting point due to the compound's moderate polarity.[4][9] A C18 column is a versatile and common choice for initial method screening.

Recommended Starting Conditions:

ParameterRecommended SettingRationale and Scientific Justification
Column C18, 4.6 x 150 mm, 5 µmA standard dimension C18 column provides a good balance of resolving power and backpressure for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group (pKa ~10), leading to improved peak shape and retention.[5] It also protonates residual silanols on the stationary phase, minimizing secondary interactions.[10][11]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient 5% to 95% Acetonitrile over 20 minutesA broad gradient is recommended for the initial run to determine the approximate elution time of the analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by controlling mobile phase viscosity and separation thermodynamics.
Detection Wavelength 220 nmCarbamates and aromatic rings generally exhibit strong absorbance at this wavelength.[12] A photodiode array (PDA) detector is recommended to assess the full UV spectrum and identify the optimal detection wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC. The concentration of the sample should be adjusted to avoid detector saturation.

This starting method can be optimized by adjusting the gradient slope, initial and final mobile phase compositions, and flow rate to achieve the desired resolution and run time.

Peak Shape and Tailing Issues
Q2: I am observing significant peak tailing for Benzyl 4-bromo-2-hydroxybenzylcarbamate. What are the potential causes and how can I resolve this?

A2: Peak tailing is a common problem in HPLC and can significantly impact the accuracy of quantification. For a compound like Benzyl 4-bromo-2-hydroxybenzylcarbamate, the most likely causes are secondary interactions with the stationary phase or issues with the mobile phase pH.

Troubleshooting Peak Tailing:

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.

Detailed Explanations:

  • Mobile Phase pH: The phenolic hydroxyl group on the analyte can interact with free silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing.[13] By operating at a low pH (e.g., 2.5-4), the ionization of both the analyte's hydroxyl group and the residual silanols is suppressed, minimizing these secondary interactions.[10][11]

  • Column Choice: Using a modern, high-purity, end-capped C18 column is crucial. End-capping masks many of the residual silanol groups, leading to more symmetrical peaks for polar and basic compounds.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Diluting the sample or reducing the injection volume can resolve this.

  • Column Void: A void at the head of the column can cause band broadening and tailing. This can sometimes be rectified by back-flushing the column, but often requires column replacement.

Retention Time and Reproducibility
Q3: My retention times are drifting between injections. What are the common causes and solutions?

A3: Retention time reproducibility is critical for reliable compound identification and quantification. Drifting retention times are often indicative of issues with the HPLC system or mobile phase preparation.

Checklist for Retention Time Variability:

Potential CauseRecommended ActionScientific Rationale
Inadequate Column Equilibration Ensure a sufficient equilibration period (at least 10-15 column volumes) with the initial mobile phase composition before each injection.The stationary phase needs to be fully equilibrated with the starting mobile phase conditions to ensure a consistent starting point for each analysis, especially in gradient elution.
Mobile Phase Composition Change Prepare fresh mobile phase daily and keep the reservoirs tightly sealed.Evaporation of the more volatile organic component (e.g., acetonitrile) will alter the mobile phase composition and lead to changes in retention.
Pump Malfunction or Air Bubbles Degas the mobile phase and prime the pump to remove any air bubbles. Check for leaks in the pump seals and fittings.Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow rates, directly impacting retention times.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. A stable temperature is essential for reproducible chromatography.
Method Validation and System Suitability
Q4: What are the key system suitability parameters I should monitor for this analysis?

A4: System suitability testing (SST) is a regulatory requirement that ensures the chromatographic system is performing adequately for the intended analysis.[14][15][16] The specific parameters and their acceptance criteria should be defined during method validation in accordance with guidelines such as ICH Q2(R1) and USP <621>.[17][18][19][20][21][22][23]

Typical System Suitability Parameters:

ParameterAcceptance Criteria (Example)Purpose
Tailing Factor (Asymmetry) T ≤ 2.0Measures peak symmetry. A value greater than 1 indicates tailing.
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and performance.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0% (for 5-6 replicate injections)Demonstrates the precision of the system's flow rate and mobile phase delivery.
RSD of Peak Area RSD ≤ 2.0% (for 5-6 replicate injections)Indicates the precision of the injector and detector.
Resolution (Rs) Rs ≥ 2.0 (between the analyte and the closest eluting peak)Ensures that the analyte peak is adequately separated from any potential interferences.

These parameters should be monitored by running a system suitability standard (a solution of Benzyl 4-bromo-2-hydroxybenzylcarbamate of known concentration) before and during the analysis of unknown samples.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChem. Benzyl 4-bromo-2-hydroxybenzylcarbamate. [Link]

  • David, F., & Sandra, P. (2007). HPLC of Carbamate Pesticides. Journal of Chromatographic Science, 45(5), 259-271. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzyl 4-bromo-2-hydroxybenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you successfully formulate and utilize Benzyl 4-bromo-2-hydroxybenzylcarbamate in your experiments.

Understanding the Challenge: Physicochemical Properties of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS No. 1033194-56-7) is a molecule with significant potential in pharmaceutical development and biochemical research.[1] However, its chemical structure inherently limits its solubility in aqueous solutions. The presence of multiple aromatic rings and a bromo substituent contributes to its lipophilic nature, while the polar carbamate and hydroxyl groups are often insufficient to overcome this hydrophobicity.

PropertyValue/InformationSource
IUPAC Name benzyl N-(4-bromo-2-hydroxyphenyl)methylcarbamate[1]
CAS Number 1033194-56-7[1]
Molecular Formula C₁₅H₁₄BrNO₃J&K Scientific
Molecular Weight 336.18 g/mol J&K Scientific
Predicted pKa The phenolic hydroxyl group is expected to be acidic, while the carbamate N-H may be very weakly acidic at high pH.[2]N/A
Aqueous Solubility Expected to be very low.N/A

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Benzyl 4-bromo-2-hydroxybenzylcarbamate in my aqueous buffer. What is the likely cause?

A1: The poor aqueous solubility is due to the compound's hydrophobic nature, conferred by its benzyl and bromo-substituted phenyl rings. These nonpolar regions of the molecule are not readily solvated by water.

Q2: What are the initial steps I should take to try and dissolve the compound?

A2: A good starting point is to use a co-solvent system. Small amounts of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase solubility.[3] We recommend starting with a small percentage of co-solvent and gradually increasing it. See our detailed protocol on co-solvency below.

Q3: How does pH influence the solubility of this compound?

A3: The molecule has a phenolic hydroxyl group which is acidic, and a carbamate N-H which can be deprotonated under strongly alkaline conditions.[2] At a pH above the pKa of the phenolic hydroxyl group, the compound will become ionized (negatively charged), which should dramatically increase its aqueous solubility. We recommend performing a pH-solubility profile to determine the optimal pH for your experiments.

Q4: Are there more advanced techniques if co-solvents and pH adjustment are not sufficient?

A4: Yes, several other methods can be employed. The use of surfactants to form micelles that encapsulate the drug, or complexation with cyclodextrins to create soluble inclusion complexes, are both powerful techniques for enhancing the solubility of hydrophobic compounds.[4][5]

Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically improving the aqueous solubility of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Co-Solvency Approach

The addition of a water-miscible organic solvent, or co-solvent, can reduce the polarity of the aqueous phase, making it more favorable for dissolving hydrophobic compounds.[3]

Experimental Protocol: Co-solvent Screening
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of Benzyl 4-bromo-2-hydroxybenzylcarbamate in a pure organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to screen, such as:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying percentages of each co-solvent (e.g., 5%, 10%, 20%, 40%, 60%, 80% v/v in your desired buffer).

  • Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each co-solvent mixture in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[7][8]

  • Data Analysis: Plot the solubility of Benzyl 4-bromo-2-hydroxybenzylcarbamate as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation: Example Co-solvent Screening Results
Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)0%< 1
Ethanol20%50
Ethanol40%250
PEG 40020%80
PEG 40040%400
DMSO20%150
DMSO40%>1000
pH Adjustment

For ionizable compounds, solubility is highly dependent on the pH of the medium. By adjusting the pH, the compound can be converted to its more soluble ionized form.

Experimental Protocol: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Solubility Determination:

    • Add an excess amount of solid Benzyl 4-bromo-2-hydroxybenzylcarbamate to each buffer solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Measure the final pH of each suspension to ensure it has not shifted significantly.

    • Separate the undissolved solid by centrifugation and filtration.

    • Quantify the concentration of the dissolved compound in each filtrate by a suitable analytical method.[9][10]

  • Data Analysis: Plot the logarithm of solubility against the pH to visualize the pH-solubility profile. This can also be used to estimate the pKa of the phenolic hydroxyl group.

Surfactant-Mediated Solubilization

Surfactants form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[11][12]

Experimental Protocol: Surfactant Screening
  • Surfactant Selection: Choose a range of non-ionic, anionic, and cationic surfactants. Common examples include:

    • Non-ionic: Polysorbate 80 (Tween 80), Poloxamer 188

    • Anionic: Sodium Dodecyl Sulfate (SDS)

    • Cationic: Cetyltrimethylammonium Bromide (CTAB)

  • Preparation of Surfactant Solutions: Prepare a series of solutions for each surfactant in your desired buffer at concentrations both below and above their known CMC.

  • Solubility Determination:

    • Perform a phase solubility study by adding an excess of the compound to each surfactant solution.

    • Equilibrate and quantify the dissolved compound as described in the previous protocols.

  • Data Analysis: Plot the solubility of the compound against the surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.[4]

Experimental Protocol: Cyclodextrin Complexation
  • Cyclodextrin Selection: Common cyclodextrins for pharmaceutical use include:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of Benzyl 4-bromo-2-hydroxybenzylcarbamate to each solution.

    • Equilibrate the samples for 24-72 hours with constant agitation.

    • Filter the solutions and quantify the concentration of the dissolved compound.[4]

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency and stoichiometry.[13]

  • Preparation of Solid Inclusion Complex (Optional): To prepare a solid form for easier handling, the inclusion complex can be isolated by methods such as freeze-drying or spray-drying. These methods often result in an amorphous, highly soluble product.[4][14]

Visualizations

Systematic Approach to Solubility Enhancement

G A Start: Poor Aqueous Solubility B Determine Baseline Aqueous Solubility A->B C Co-solvent Screening (e.g., DMSO, EtOH, PEG 400) B->C D pH-Solubility Profiling (pH 2-12) B->D E Solubility Sufficient? C->E D->E F Surfactant Screening (e.g., Tween 80, SDS) E->F No G Cyclodextrin Complexation (e.g., HP-β-CD) E->G No I End: Optimized Formulation E->I Yes H Solubility Sufficient? F->H G->H H->I Yes J Combine Methods (e.g., Co-solvent + pH) H->J No J->I

Caption: A workflow for systematically addressing poor aqueous solubility.

Mechanism of Micellar Solubilization

Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.

Cyclodextrin Inclusion Complex Formation

G cluster_0 Cyclodextrin (Host) cluster_1 Drug (Guest) cluster_2 Inclusion Complex CD Truncated Cone (Hydrophobic Cavity) Complex Soluble Complex CD->Complex Drug Benzyl 4-bromo-2- hydroxybenzylcarbamate Drug->Complex

Caption: Formation of a soluble inclusion complex with a cyclodextrin.

References

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Patel, J. R., & Patel, A. B. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from [Link]

  • Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56012.
  • Sadowski, Z., et al. (2020). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 25(19), 4478.
  • JoVE. (2017). Dissolving Hydrophobic Compounds. Retrieved from [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.
  • Wong, S., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 9(5), 1374-1383.
  • Ebrahimi, H., & Shayanfar, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical and Biomedical Analysis, 257, 116745.
  • Li, S., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(6), 1332.
  • Ozturk, A. A., & Ozer, Y. (2012). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Marmara Pharmaceutical Journal, 16(2), 118-125.
  • Kumar, R., & Gupta, G. D. (2013). Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. International Journal of Drug Development and Research, 5(4), 154-164.
  • Kumar, S., & Singh, S. (2014). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Mourtas, S., et al. (2009). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. AAPS PharmSciTech, 10(4), 1121-1127.
  • Sharma, D., & Saini, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-9.
  • Saxena, C., & Mishra, G. P. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3990.
  • Ghafourian, T., & Barzegar-Jalali, M. (2025). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Pharmaceutical Sciences, 31(1), 1-10.
  • Li, Y., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 29(21), 1642-1659.
  • Marforio, T. D., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255.
  • Rahman, Z., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 14(12), 2639.
  • Gapsys, V., & de Groot, B. L. (2025). Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations.
  • Popović, I., et al. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society, 77(10), 1363-1376.
  • Zhang, H., et al. (2021). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach.
  • Technobis Crystallization Systems. (2018). pH dependent measurements now available on the Crystalline. Retrieved from [Link]

  • Nakata, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13328.
  • Kim, D. W., et al. (2021). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. Pharmaceutics, 13(11), 1845.
  • Jiao, C. S. F., et al. (2022). Method of Evaluating the Foaming Properties of Surfactant Solutions— Real Sphere Bubble Method. Chinese Journal of Applied Chemistry, 39(7), 1108-1118.
  • Kumar, S., & Singh, S. K. (2019). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Current Pharmaceutical Biotechnology, 20(10), 786-797.
  • da Silva, F. M., et al. (2020). Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. Journal of the Brazilian Chemical Society, 31(11), 2351-2360.
  • Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
  • Szücs, L., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)

Sources

Purification techniques for Benzyl 4-bromo-2-hydroxybenzylcarbamate using column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Benzyl 4-bromo-2-hydroxybenzylcarbamate . This compound serves as a highly functionalized intermediate widely utilized in pharmaceutical development, biochemical research, and targeted therapies[1].

Purifying this molecule via standard normal-phase silica gel chromatography presents specific physicochemical challenges. Below, you will find a causality-driven breakdown of its chromatographic behavior, step-by-step methodologies, and troubleshooting FAQs to ensure high-yield, high-purity isolation.

Chromatographic Profile & Causality Analysis

To successfully purify this compound, one must understand how its structural motifs interact with the stationary and mobile phases:

  • Phenolic Hydroxyl (-OH): The phenol group acts as a strong hydrogen bond donor. On bare silica gel, this leads to severe peak tailing due to strong, non-ideal interactions with acidic silanol groups.

  • Carbamate Linkage (-NH-Cbz): The benzyloxycarbonyl (Cbz) group provides moderate lipophilicity, making the molecule organic-soluble. However, the secondary amine (-NH-) retains hydrogen-bonding capability, further complicating the elution profile[2].

  • Bromine Atom: The halogen at the 4-position enhances the overall polarizability and lipophilicity of the molecule, shifting its ideal elution window compared to non-halogenated analogs.

Decision Logic & Workflow Visualization

The following diagnostic workflow outlines the critical decision-making process for optimizing the purification of this compound, from crude loading to fraction pooling.

Diagnostic workflow for chromatographic purification of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Quantitative Data: Chromatographic Parameters

To establish a baseline for your purification, consult the empirical retention factor ( Rf​ ) data and solvent system recommendations below.

Component / Impurity Rf​ in 70:30 Hexane:EtOAc Rf​ in 95:5 DCM:MeOHTroubleshooting Notes
Benzyl 4-bromo-2-hydroxybenzylcarbamate 0.35 - 0.40 0.45 - 0.50 Target compound. Prone to tailing without modifiers.
Unreacted 4-bromo-2-hydroxybenzylamine0.05 - 0.100.15 - 0.20Highly polar; remains near the baseline in Hex/EtOAc.
Benzyl Alcohol (Hydrolysis byproduct)0.30 - 0.350.40 - 0.45Critical co-elution risk. Requires gradient optimization.
Benzyl Chloroformate (Cbz-Cl)0.85 - 0.90> 0.90Highly lipophilic; elutes in the solvent front.
Bis-protected byproduct (N,O-di-Cbz)0.65 - 0.700.80 - 0.85Less polar due to masked phenol. Elutes early.

Step-by-Step Purification Methodology

This protocol is engineered to mitigate the specific challenges of phenol-carbamate purification, ensuring high recovery rates and sharp elution bands[3].

Step 1: Column Preparation and Equilibration

  • Select a high-purity silica gel column (e.g., 40-63 µm particle size, 60 Å pore size).

  • Pre-equilibrate the column with 2-3 column volumes (CV) of the starting mobile phase: 90:10 Hexane:Ethyl Acetate containing 0.5% Glacial Acetic Acid .

    • Causality: The acidic modifier is critical to protonate the silica silanol groups, preventing the phenolic hydroxyl from hydrogen bonding and tailing across the column.

Step 2: Sample Loading (Dry Loading Technique)

  • Causality: The target carbamate often exhibits poor solubility in non-polar starting mixtures (like 90:10 Hex/EtOAc). Wet loading in polar solvents (like pure EtOAc or DCM) will severely distort the injection band and ruin resolution.

  • Dissolve the crude reaction mixture in a minimal amount of volatile polar solvent (e.g., Acetone or Dichloromethane).

  • Add dry silica gel to the solution at a 1:3 ratio (crude mass : silica mass).

  • Evaporate the solvent thoroughly under reduced pressure (rotary evaporator) until a free-flowing, homogeneous powder is achieved.

  • Carefully load this powder onto the top of the pre-equilibrated column bed. Add a thin protective layer of clean sand on top to prevent bed disturbance.

Step 3: Gradient Elution

  • Begin elution at 90:10 Hexane:EtOAc (with 0.5% AcOH) for 2 CVs to flush out lipophilic impurities (e.g., unreacted Cbz-Cl, bis-protected byproducts).

  • Ramp the gradient linearly to 70:30 Hexane:EtOAc (with 0.5% AcOH) over 5-7 CVs.

  • Monitor the eluent using UV detection at 254 nm and 280 nm (the bromophenol ring is highly UV-active).

Step 4: Fraction Analysis and Pooling

  • Analyze fractions via TLC using the 70:30 Hexane:EtOAc system.

  • Pool fractions containing the pure target compound ( Rf​≈0.35 ).

  • Concentrate under reduced pressure. To remove residual acetic acid, co-evaporate with toluene (2 x 10 mL) before final high-vacuum drying.

Troubleshooting & FAQs

Q: My target compound is co-eluting with benzyl alcohol. How can I separate them? A: Benzyl alcohol is a ubiquitous byproduct of Cbz-Cl hydrolysis and has a very similar polarity to mono-Cbz protected amines[4]. If optimizing the Hexane/EtOAc gradient fails, you have two scientifically validated options:

  • Solvent Switch: Change the mobile phase to a Toluene/Ethyl Acetate gradient. The aromatic interactions (π-π stacking) with toluene often alter the selectivity ( α ) enough to resolve the two peaks.

  • Biocatalytic Tagging (Advanced): As demonstrated in recent continuous-flow methodologies, you can treat the crude mixture with immobilized Candida antarctica lipase B (CALB) and vinyl butyrate[5]. This selectively acylates the benzyl alcohol into benzyl butyrate (a highly lipophilic ester that elutes near the solvent front), leaving the sterically hindered carbamate untouched for easy isolation[5].

Q: The product band is severely tailing, even with a gradient. What is the mechanism behind this, and how do I fix it? A: Tailing is caused by secondary interactions. While the primary retention mechanism is adsorption, the free phenolic -OH and the carbamate -NH- act as strong hydrogen bond donors to the unreacted silanol groups (-Si-OH) on the silica surface. Fix: If 0.5% Acetic Acid is insufficient, switch to a Dichloromethane/Methanol solvent system (e.g., 98:2 to 95:5 DCM:MeOH). Methanol is a strong hydrogen-bond acceptor and will competitively bind to the silanol groups, effectively deactivating the silica and sharpening the elution band[3].

Q: Is there a risk of degrading the Cbz protecting group on the silica column? A: No. The benzyloxycarbonyl (Cbz) group is highly stable to the mildly acidic conditions of standard silica gel and acetic acid modifiers[2]. Cbz deprotection typically requires catalytic hydrogenolysis (e.g., H2​ with Pd/C) or strong Lewis acids (e.g., AlCl3​ / HFIP)[4]. Your product is entirely safe during standard chromatography.

References

  • Title: Benzyl 4-Bromo-2-Hydroxybenzylcarbamate Source: J&K Scientific URL: [1]

  • Title: Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups Source: ACS Publications URL: [3]

  • Title: Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives Source: Beilstein Journals URL: [5]

  • Title: Amino protecting group—benzyloxycarbonyl (Cbz) Source: Suzhou Highfine Biotech URL: [2]

  • Title: Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group Source: Benchchem URL: [4]

Sources

Technical Support Center: Strategies for Selective Benzyl 4-bromo-2-hydroxybenzylcarbamate Cleavage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the cleavage of Benzyl 4-bromo-2-hydroxybenzylcarbamate. Our goal is to equip you with the expertise to navigate potential side reactions and achieve high-yielding, clean deprotection of your target molecule.

Introduction: The Challenge of Selectivity

The deprotection of Benzyl 4-bromo-2-hydroxybenzylcarbamate presents a unique chemical challenge due to the presence of three potentially reactive functional groups: the Cbz protecting group, a phenolic hydroxyl group, and an aryl bromide. Standard deprotection methods can lead to a variety of undesired side reactions, compromising yield and purity. This guide will explore the mechanistic basis of these side reactions and provide field-proven protocols to mitigate them.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the cleavage of Benzyl 4-bromo-2-hydroxybenzylcarbamate, offering explanations and actionable solutions.

Question 1: I'm observing significant hydrodebromination of my product during catalytic hydrogenation. How can I prevent this?

Answer:

Hydrodebromination is a common side reaction during catalytic hydrogenation of substrates containing aryl bromides.[1] The palladium catalyst, while effective for Cbz cleavage, can also catalyze the reduction of the carbon-bromine bond. To suppress this, consider the following strategies:

  • Catalyst Choice: While Palladium on carbon (Pd/C) is widely used, its activity can sometimes be too high, leading to over-reduction. Consider using a less active catalyst, such as Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C), which has been reported to show better selectivity in some cases.

  • Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective alternative to using hydrogen gas.[2][3] CTH employs a hydrogen donor, which can provide better control over the reaction. However, be aware that some hydrogen donors can still lead to hydrodebromination.

    • Recommended CTH Reagents: Ammonium formate and cyclohexene are commonly used hydrogen donors in CTH.[4] It is advisable to start with these and carefully monitor the reaction progress.

  • Reaction Conditions:

    • Temperature: Perform the reaction at room temperature or even lower if possible. Increased temperature can promote hydrodebromination.

    • Pressure: If using hydrogen gas, maintain a low pressure (e.g., atmospheric pressure using a balloon).

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize over-reduction.

  • Dissolve Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Question 2: My reaction is producing a significant amount of a byproduct that appears to be a benzylated phenol. What is happening and how can I stop it?

Answer:

This side reaction is likely due to a Friedel-Crafts-type alkylation of the electron-rich phenol ring by the benzyl cation generated during Cbz cleavage.[5][6] This is particularly problematic under acidic conditions. The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack.

To prevent this, the use of a "cation scavenger" is highly recommended. A cation scavenger is a non-nucleophilic, electron-rich aromatic compound that will react with the liberated benzyl cation, preventing it from alkylating your desired product.

  • Recommended Cation Scavenger: Pentamethylbenzene is an effective cation scavenger for this purpose.[7][8]

  • Dissolve Benzyl 4-bromo-2-hydroxybenzylcarbamate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a Lewis acid, such as boron trichloride (BCl₃, 1.0 M solution in CH₂Cl₂, 1.1 equiv).

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate it from the benzylated pentamethylbenzene byproduct.[8]

Question 3: My reaction is sluggish and incomplete. What are the potential causes and how can I improve the conversion?

Answer:

Incomplete Cbz deprotection can stem from several factors, particularly when dealing with a substituted substrate like Benzyl 4-bromo-2-hydroxybenzylcarbamate.

  • Catalyst Inactivation (Poisoning): The palladium catalyst can be "poisoned" by impurities in your starting material or solvents. Sulfur-containing compounds are notorious catalyst poisons. Ensure your starting material and solvents are of high purity.

  • Poor Substrate Solubility: The substrate may have limited solubility in the reaction solvent, hindering its access to the catalyst's active sites. Experiment with different solvent systems (e.g., methanol/THF mixtures, ethyl acetate) to improve solubility.

  • Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the substrate to the catalyst surface. In such cases, increasing the catalyst loading (e.g., to 20 mol%) or switching to a more active catalyst like Pearlman's catalyst might be beneficial.

  • Insufficient Hydrogen Source (for CTH): The hydrogen donor may be consumed before the reaction goes to completion. Consider adding the hydrogen donor in portions throughout the reaction.

Frequently Asked Questions (FAQs)

What is the best method for selectively cleaving the Cbz group in Benzyl 4-bromo-2-hydroxybenzylcarbamate?

There is no single "best" method, as the optimal conditions depend on the specific requirements of your synthesis and the downstream steps. However, for this particular substrate, two methods are highly recommended to avoid common side reactions:

  • Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate: This method is generally mild and often preserves the aryl bromide.[9]

  • Acidic Cleavage with a Lewis Acid and a Cation Scavenger: Using a Lewis acid like BCl₃ in the presence of pentamethylbenzene at low temperatures can effectively cleave the Cbz group while preventing Friedel-Crafts alkylation of the phenol.[7][8]

Can I use strong acids like HBr in acetic acid for the deprotection?

While HBr in acetic acid is a common reagent for Cbz cleavage, it is generally not recommended for this substrate.[10] The strong acidic conditions can promote Friedel-Crafts alkylation of the activated phenol ring, leading to significant byproduct formation.

How can I monitor the progress of the deprotection reaction?
  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. You should see the disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the free amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help in identifying any side products being formed.

Data Summary Table

Deprotection MethodKey ReagentsCommon Side Reactions to AddressRecommended Preventative Measures
Catalytic Hydrogenation H₂, Pd/CHydrodebrominationUse low H₂ pressure, lower temperature, or switch to CTH.
Catalytic Transfer Hydrogenation (CTH) Ammonium formate, Pd/CPotential for hydrodebromination (less than H₂)Monitor reaction time carefully; consider milder conditions.
Acidic Cleavage (Lewis Acid) BCl₃, AlCl₃Friedel-Crafts alkylation of the phenol ringUse a cation scavenger (e.g., pentamethylbenzene) and low temperatures.[7][8]
Acidic Cleavage (Brønsted Acid) HBr/AcOHFriedel-Crafts alkylation of the phenol ringGenerally not recommended for this substrate.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and the key side reactions.

Desired Cbz Cleavage Pathway

SM Benzyl 4-bromo-2- hydroxybenzylcarbamate P 4-Bromo-2-hydroxy- benzylamine SM->P Deprotection T Toluene + CO₂

Caption: Desired deprotection of the Cbz group.

Troubleshooting Logic for Side Reactions

Start Start Cbz Cleavage UndesiredProduct Undesired Product(s) Observed? Start->UndesiredProduct Hydrodebromination Hydrodebromination Product UndesiredProduct->Hydrodebromination Yes Alkylation Benzylated Phenol Product UndesiredProduct->Alkylation Yes Incomplete Incomplete Reaction UndesiredProduct->Incomplete No, but incomplete SolutionH Switch to CTH or use milder hydrogenation conditions Hydrodebromination->SolutionH SolutionA Add Cation Scavenger (e.g., Pentamethylbenzene) Alkylation->SolutionA SolutionI Check Reagent Purity, Optimize Solubility, Increase Catalyst Load Incomplete->SolutionI

Caption: Troubleshooting flowchart for common side reactions.

References

  • Bieg, T., & Szeja, W. (1985).
  • Bennasar, M. L., Roca, T., & Padullés, A. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Organic letters, 5(4), 569–572.
  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • Okaya, S., Okuyama, K., Okano, K., & Tokuyama, H. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74.
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
  • Organic Syntheses. (n.d.). Pentamethylbenzene. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Curran, D. P., & Yu, H. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4659–4661.
  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]

  • Sureshbabu, P., Azeez, S., Muniyappan, N., & Sabiah, S. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(17), 11046–11058.
  • Semantic Scholar. (n.d.). MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Retrieved from [Link]

  • Clark, M. A., & Young, R. J. (2020). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.
  • Bennasar, M. L., Roca, T., & Padullés, A. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Organic letters, 5(4), 569–572.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • YouTube. (2017, October 17). 16| Does phenol undergo Friedal crafts reaction? ALCOHOLS,PHENOL & ETHERS |chemistry cbse |tricks |. Retrieved from [Link]

Sources

Resolving NMR peak overlaps in Benzyl 4-bromo-2-hydroxybenzylcarbamate characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the NMR characterization of Benzyl 4-bromo-2-hydroxybenzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common spectral challenges encountered during the analysis of this molecule. The inherent structural complexity, featuring two distinct aromatic rings, two methylene groups, and labile protons, frequently leads to ambiguous and overlapping signals in standard ¹H NMR spectra.

This guide provides a series of troubleshooting questions and detailed, field-proven solutions to help you achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My aromatic signals (δ 7.0-7.5 ppm) are a complex, overlapping mess. How can I definitively assign the protons for the benzyl and the 4-bromo-2-hydroxybenzyl rings?

This is the most common issue encountered with this molecule. The eight aromatic protons from two different spin systems fall into a narrow chemical shift range, making direct assignment from a 1D ¹H NMR spectrum nearly impossible.

Root Cause Analysis:

The benzyl group provides five protons (a complex multiplet), and the 4-bromo-2-hydroxybenzyl group provides three protons (typically an ABC spin system). Their similar electronic environments lead to significant signal overlap.

Solution 1: 2D Homonuclear Correlation Spectroscopy (COSY)

The most direct method to resolve this is to identify which protons are coupled to each other. A COSY experiment reveals proton-proton couplings within the same spin system.[1][2]

  • Principle: Protons that are J-coupled (typically 2-3 bonds apart) will show a "cross-peak" correlation in a 2D COSY spectrum.[2][3] You will see the protons of the benzyl ring correlating with each other, and the three protons of the substituted ring correlating with each other, but no correlations between the two rings.

  • Experimental Protocol: Acquiring a DQF-COSY Spectrum

    • Sample Preparation: Prepare a solution of 5-15 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and filtered if necessary.

    • Spectrometer Setup: On your NMR spectrometer, load a standard DQF-COSY (Double Quantum Filtered COSY) pulse program. The DQF-COSY is often preferred as it can provide a cleaner spectrum with reduced diagonal peaks.[2]

    • Acquisition Parameters:

      • Set the spectral width (SW) in both dimensions to cover the entire proton spectrum (e.g., 0-10 ppm).

      • Acquire a sufficient number of scans (e.g., 4 to 16) per increment to achieve a good signal-to-noise ratio.

      • Use a sufficient number of increments in the indirect dimension (F1), typically 256 or 512, to ensure good resolution.

    • Processing: After acquisition, process the data with a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

    • Interpretation:

      • Identify the cross-peaks. For example, you will see a correlation between H-3' and H-5' on the 4-bromo-2-hydroxybenzyl ring, but not between those protons and the protons on the unsubstituted benzyl ring. This allows you to trace the complete connectivity for each ring system separately.

Solution 2: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

If COSY is insufficient, a 2D NOESY or ROESY experiment can provide through-space correlations, which is particularly useful for identifying protons on different rings that are physically close to each other.

  • Principle: This technique identifies protons that are close in space (< 5 Å), even if they are not J-coupled. You would expect to see a correlation between the benzyl -CH₂- protons and the ortho-protons (H-2", H-6") of the phenyl ring, and between the other -CH₂- protons and H-3' of the substituted ring. This can help anchor your assignments.

FAQ 2: The two methylene (-CH₂-) signals around δ 4.5-5.5 ppm are overlapping or too close to assign confidently. How can I distinguish them?

Root Cause Analysis:

The molecule has two methylene groups in different environments: the benzyl methylene (-O-CH₂ -Ph) and the benzylcarbamate methylene (-NH-CH₂ -Ar). While their electronic environments differ, their chemical shifts can still be coincidentally close.

Solution: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

This is the gold-standard experiment for linking protons directly to the carbons they are attached to.[1][4][5] Since the two methylene carbons will almost certainly have different ¹³C chemical shifts, this experiment will unambiguously resolve their corresponding proton signals.

  • Principle: An HSQC spectrum displays a correlation peak for every proton that is directly bonded to a carbon atom.[3] One axis is the ¹H spectrum, and the other is the ¹³C spectrum.

  • Expected Chemical Shifts:

    • The carbon of the benzyl group (-O-C H₂-Ph) is expected around 67 ppm.

    • The carbon of the benzylcarbamate group (-NH-C H₂-Ar) is expected around 45 ppm.

  • Experimental Protocol: Acquiring an HSQC Spectrum

    • Sample Preparation: Use the same sample as prepared for the COSY experiment. A slightly higher concentration (15-30 mg) is beneficial for ¹³C-based experiments.[2]

    • Spectrometer Setup: Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments). Ensure both the ¹H and ¹³C channels are properly tuned.[2]

    • Acquisition Parameters:

      • Set the ¹H spectral width (F2 axis) to cover the proton spectrum (e.g., 0-10 ppm).

      • Set the ¹³C spectral width (F1 axis) to cover the expected carbon range (e.g., 0-170 ppm).

      • The number of scans per increment will depend on concentration but start with 8 or 16.

      • Use at least 256 increments in the F1 dimension.

    • Interpretation: You will see two distinct cross-peaks in the methylene region of the spectrum. One peak will correlate a proton signal to the ~67 ppm carbon signal, and the other will correlate a proton signal to the ~45 ppm carbon signal, providing definitive assignment.

FAQ 3: My hydroxyl (-OH) and amide (-NH) proton signals are broad, weak, or completely absent. How can I find and assign them?

Root Cause Analysis:

The -OH and -NH protons are "labile" or "exchangeable" protons.[6] They can undergo rapid chemical exchange with each other, with trace amounts of water in the solvent, or with protic solvents themselves.[7][8][9] This rapid exchange leads to signal broadening and variable chemical shifts.[6][9]

Solution 1: Change to a Hydrogen-Bond-Accepting Solvent

  • Principle: Solvents like DMSO-d₆ are excellent hydrogen bond acceptors. They form strong hydrogen bonds with the -OH and -NH protons, which significantly slows down the rate of chemical exchange.[7] This results in much sharper signals that often show coupling to adjacent protons.

  • Procedure:

    • Prepare a sample in DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum.

    • Look for two distinct, sharper signals. The phenolic -OH proton in this environment is often found downfield (δ > 9 ppm), and the carbamate -NH proton typically appears between δ 7-8.5 ppm. In DMSO-d₆, you should be able to see the NH proton coupling as a triplet to the adjacent -CH₂- group.

Solution 2: D₂O Exchange Experiment

  • Principle: This is a definitive test to confirm which signals belong to exchangeable protons. When a drop of deuterium oxide (D₂O) is added to the NMR sample, the labile protons (-OH, -NH) will exchange with deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the corresponding signals will disappear.[10]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.

    • Remove the NMR tube, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum.

    • Compare the two spectra. The peaks that have disappeared or significantly diminished in the second spectrum are your -OH and -NH signals.

Data Summary & Visualization

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for Benzyl 4-bromo-2-hydroxybenzylcarbamate

Functional GroupProton (¹H) SignalPredicted δ (ppm)Carbon (¹³C) SignalPredicted δ (ppm)
Carbamate Carbonyl---C=O153-156[11]
Benzyl Ring-CH (aromatic)7.2 - 7.4 (multiplet)-CH (aromatic)127-129
Benzyl Methylene-O-CH₂-Ph~5.2 (singlet)-O-C H₂-Ph~67
Carbamate NH-NH-5.0 - 8.5 (broad, solvent dependent)--
Carbamate Methylene-NH-CH₂-Ar~4.4 (doublet)-NH-C H₂-Ar~45
Substituted Ring-CH (aromatic)6.8 - 7.5 (ABC system)-CH (aromatic)115-135
Phenolic OH-OH5.0 - 11.0 (broad, solvent dependent)--
C-Br (Subst. Ring)--C-Br~110-115
C-OH (Subst. Ring)--C-OH~155-158

Troubleshooting Workflow

The following diagram illustrates a logical workflow for tackling NMR peak overlap issues for this specific molecule.

NMR_Troubleshooting_Workflow Workflow for Resolving NMR Peak Overlaps Start 1. Acquire Standard ¹H NMR in CDCl₃ Check_Aromatic 2. Aromatic Region (δ 7-8 ppm) Severely Overlapped? Start->Check_Aromatic Check_Methylene 3. Methylene Region (δ 4-6 ppm) Overlapped? Check_Aromatic->Check_Methylene No Run_COSY 5. Run 2D COSY Experiment Check_Aromatic->Run_COSY Yes Check_Labile 4. Labile Protons (-OH, -NH) Broad or Missing? Check_Methylene->Check_Labile No Run_HSQC 6. Run 2D HSQC Experiment Check_Methylene->Run_HSQC Yes Use_DMSO 7. Re-run in DMSO-d₆ Check_Labile->Use_DMSO Yes End Complete Assignment Check_Labile->End No Assign_Spins 9. Assign Aromatic Spin Systems Run_COSY->Assign_Spins Assign_CH2 10. Assign CH₂ Protons via ¹³C Correlation Run_HSQC->Assign_CH2 D2O_Shake 8. Perform D₂O Shake Use_DMSO->D2O_Shake Confirm with Assign_Labile 11. Identify & Assign -OH and -NH D2O_Shake->Assign_Labile Assign_Spins->Check_Methylene Assign_CH2->Check_Labile Assign_Labile->End

Caption: Decision tree for NMR troubleshooting.

References

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Benzyl 4-bromo-2-hydroxybenzylcarbamate Using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. Benzyl 4-bromo-2-hydroxybenzylcarbamate, a key intermediate in the synthesis of various therapeutics[1], demands a robust analytical methodology to ensure its integrity. This guide provides an in-depth, experience-driven protocol for validating its purity using Liquid Chromatography-Mass Spectrometry (LC-MS).

The choice of LC-MS is deliberate. Carbamate-containing molecules, such as our target analyte, are often thermally labile, making them unsuitable for analysis by gas chromatography without derivatization[2][3]. LC-MS offers a powerful alternative, combining the superior separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled specificity and sensitivity of mass spectrometry[4]. This synergy allows for the confident identification and quantification of the main compound while simultaneously detecting and characterizing process-related impurities and degradation products at trace levels[5][6].

This document moves beyond a simple recitation of steps. It delves into the causality behind each experimental choice, provides a framework for comparing the target analyte against its potential impurities, and is grounded in internationally recognized validation principles to ensure the trustworthiness of the generated data.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

A successful purity validation begins with a comprehensive understanding of the target molecule and its potential contaminants. Impurities can arise from starting materials, synthetic by-products, or degradation pathways.

Target Analyte: Benzyl 4-bromo-2-hydroxybenzylcarbamate

  • Molecular Formula: C₁₅H₁₄BrNO₃

  • Monoisotopic Mass: 335.0157 g/mol

  • Structure: (Placeholder for actual structure image)

An effective analytical method must be able to resolve the main compound from structurally similar molecules. For this guide, we will consider the following potential impurities as a comparative framework:

  • Impurity A: 4-bromo-2-hydroxybenzaldehyde (Starting Material): A common precursor in the synthesis[7]. Its presence indicates an incomplete reaction.

  • Impurity B: Benzyl Carbamate (Reagent/By-product): Can result from the reaction of benzyl chloroformate with ammonia or hydrolysis[8].

  • Impurity C: 4-bromo-2-hydroxybenzyl alcohol (By-product): Can be formed by the over-reduction of the aldehyde precursor during an intermediate synthetic step[9].

The fundamental goal of our LC-MS method is to achieve baseline separation of these compounds and provide unambiguous identification based on both chromatographic retention time and mass-to-charge ratio (m/z).

Experimental Design: A Self-Validating LC-MS Protocol

The following protocol is designed to be inherently robust and self-validating, incorporating system suitability checks and grounded in established analytical principles.

Workflow for Purity Validation

LC_MS_Purity_Validation_Workflow A 1. Sample & Standard Preparation B 2. System Suitability Test (SST) A->B Inject SST Solution C 3. LC Separation (Reversed-Phase Gradient) B->C If SST Passes, Inject Samples D 4. ESI Ionization (Positive Mode) C->D Eluent Transfer E 5. MS Detection (Full Scan & SIM) D->E Ion Transfer F 6. Data Analysis (Peak Integration & Purity Calc.) E->F Acquire Data G 7. Method Validation (ICH Guidelines) F->G Evaluate Performance

Caption: Workflow for LC-MS purity analysis of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Step 1: Preparation of Solutions

The accuracy of any analysis begins with meticulous sample preparation.

  • Solvent Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). The addition of formic acid is crucial as it serves to protonate the analyte, enhancing ionization efficiency in positive ESI mode[3].

  • Standard Solution: Prepare a stock solution of the Benzyl 4-bromo-2-hydroxybenzylcarbamate reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • System Suitability Solution (SST): From the stock solution, prepare a working SST solution at approximately 10 µg/mL. If available, spike this solution with trace amounts (~0.1 µg/mL) of Impurities A, B, and C to confirm chromatographic resolution.

  • Sample Solution: Prepare the test sample of Benzyl 4-bromo-2-hydroxybenzylcarbamate at a concentration of 1.0 mg/mL in the diluent.

Step 2: LC-MS System Configuration and Execution

The parameters below are optimized for the separation of polar, aromatic compounds. A C18 stationary phase is selected for its hydrophobic retention mechanism, which is ideal for this class of molecules[3].

Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure capability allows for the use of sub-2 µm particle columns, leading to higher efficiency and better resolution.
Column Reversed-phase C18, 100 mm x 2.1 mm, 1.8 µm particle sizeProvides excellent separating power for complex mixtures and is a standard for pharmaceutical impurity profiling[3].
Column Temperature 40 °CEnhances peak shape and ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase[10].
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileOrganic phase; acetonitrile provides good peak shape and lower backpressure compared to methanol.
Gradient Elution 10% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 10% B and equilibrate for 5 minutes.A gradient is essential to elute compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and the more retained main compound are well-separated[2].
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with efficient ionization.
Injection Volume 2 µLA small volume prevents column overloading and peak distortion, especially for a high-concentration sample.
MS System Agilent 6120 Single Quadrupole LC/MS or equivalentProvides reliable mass confirmation for purity assessment workflows[5].
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is the standard for polar, non-volatile compounds. Positive mode is selected to form the protonated molecular ion [M+H]⁺, which is common for carbamates[3][10].
Scan Range m/z 100–500Covers the molecular weights of the target compound and all expected impurities.
Selected Ion Monitoring Target m/z: 336.0 [M+H]⁺, 358.0 [M+Na]⁺SIM can be used in parallel with the full scan to enhance sensitivity for the main analyte if needed[10].
Drying Gas Temp. 350 °COptimizes solvent evaporation and ion desolvation.
Nebulizer Pressure 40 psiAids in the formation of a fine spray for efficient ionization.

Data Analysis and Performance Validation

Trustworthy data is the ultimate goal. This is achieved through rigorous data analysis and adherence to established validation principles.

System Suitability Test (SST)

Before analyzing any samples, the SST must be performed. This is a non-negotiable step that confirms the analytical system is performing as expected. Key acceptance criteria include:

  • Peak Tailing Factor: Should be ≤ 2.0 for the main analyte peak.

  • Resolution: If using a spiked SST solution, the resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

  • Reproducibility: Five replicate injections of the SST solution should yield a relative standard deviation (RSD) of ≤ 2.0% for retention time and peak area.

Peak Identification and Comparative Data

Peaks are identified by their unique combination of retention time (RT) and the mass-to-charge ratio of their primary ion. The table below presents the expected data for our target compound and its impurities, forming the basis of our comparative analysis.

Compound Name Structure Molecular Weight ( g/mol ) Expected Ion [M+H]⁺ (m/z) Hypothetical RT (min) Identification Confidence
Benzyl 4-bromo-2-hydroxybenzylcarbamate C₁₅H₁₄BrNO₃336.18336.012.5High (Confirmed by RT and accurate mass)
Impurity A: 4-bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.02200.98.2Confirmed if RT and mass match the spiked standard.
Impurity B: Benzyl CarbamateC₈H₉NO₂151.16152.16.5Confirmed if RT and mass match the spiked standard.
Impurity C: 4-bromo-2-hydroxybenzyl alcoholC₇H₇BrO₂203.04185.0 (Loss of H₂O)7.1Identification based on expected mass and fragmentation.

Note: Retention times are hypothetical and will vary based on the specific LC system and conditions.

Purity Calculation and Method Validation

The purity of the sample is typically estimated using an area percent calculation from the chromatogram:

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

While straightforward, this method assumes that all compounds have an identical response factor, which is a limitation. For regulatory submissions, a more rigorous validation according to ICH Q2(R2) guidelines is required[11]. This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, which is demonstrated by the chromatographic resolution from known impurities[12].

  • Linearity: The method produces results that are directly proportional to the concentration of the analyte over a defined range.

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively[13].

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively[12][14].

Alternative Methodologies and Troubleshooting

While LC-MS is the gold standard, it is useful to compare it with other techniques. HPLC with UV detection is a common alternative. Its primary advantage is simplicity and lower cost. However, it lacks the specificity of MS. If an impurity co-elutes with the main peak, UV detection cannot distinguish it, whereas MS can easily differentiate them based on their different m/z values[5][15]. For highly complex samples where co-elution is a significant problem, advanced techniques like two-dimensional LC (2D-LC) can provide the necessary peak capacity[15].

Common Troubleshooting Scenarios:

  • Weak Signal: Carbamates can sometimes exhibit poor ionization. Ensure the mobile phase pH is optimal for protonation (acidic for positive mode) and check for common adducts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) which might be splitting the ion signal[3].

  • In-Source Fragmentation: If the molecular ion is absent or weak, but a consistent fragment is observed, this may indicate in-source fragmentation. Reducing instrument source temperatures or voltages can often mitigate this effect.

  • Matrix Effects: When analyzing samples from complex matrices, other components can suppress or enhance the ionization of the target analyte. A proper sample cleanup or the use of an isotopically labeled internal standard can correct for this[14].

Conclusion

The validation of API purity is a critical, multi-faceted process that relies on the selection of an appropriate, well-validated analytical method. This guide demonstrates that LC-MS is an exceptionally powerful tool for assessing the purity of Benzyl 4-bromo-2-hydroxybenzylcarbamate. By combining high-resolution chromatographic separation with specific mass detection, this method provides an unambiguous and sensitive profile of the compound and its potential impurities. The protocol detailed herein, grounded in scientific rationale and established validation principles, offers a reliable framework for researchers and drug development professionals to ensure the quality and integrity of their pharmaceutical intermediates.

References

  • Shimadzu Corporation. (n.d.). Simultaneous Analysis of Carbamate Pesticides with LC-MS.
  • Wang, W., & Woudneh, M. B. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(19), 5179-5187.
  • Cheregi, M. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. LCGC North America.
  • Li, Y., et al. (2015). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PLoS ONE, 10(6), e0127990.
  • BenchChem. (n.d.).
  • Restek Corporation. (2023). Effective Analysis Carbamate Pesticides.
  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
  • SynThink Research Chemicals. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS.
  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4573.
  • J&K Scientific. (n.d.).
  • Appchem. (n.d.). benzyl N-(4-bromo-2-hydroxyphenyl)
  • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4587.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • D'Avolio, A., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2452.
  • Kruve, A., & Leito, I. (2015). Tutorial Review on LC-MS Method Validation. University of Tartu, Institute of Chemistry.
  • Zhang, T., et al. (2021).
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Organic Syntheses. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4066019, 4-Bromo-2-hydroxybenzaldehyde.
  • Salunke, D. B., et al. (2012). An efficient and scalable synthesis of hydroxyl benzyl alcohols using sodium borohydride-ammonium carbonate reducing system. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234.
  • Fisher Scientific. (n.d.).
  • BenchChem. (n.d.).

Sources

A Comparative Guide to the Reactivity of Benzyl 4-bromo-2-hydroxybenzylcarbamate and Benzyl Carbamate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of Benzyl 4-bromo-2-hydroxybenzylcarbamate and its unsubstituted counterpart, Benzyl Carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explain the mechanistic underpinnings of their differing reactivities. We will explore how the introduction of hydroxyl and bromo substituents onto the benzyl moiety dramatically alters the molecule's behavior in key synthetic transformations.

Introduction: A Tale of Two Carbamates

Benzyl carbamate is a foundational molecule in synthetic chemistry, primarily utilized as a protected form of ammonia or as a means to install the benzyloxycarbonyl (Cbz or Z) protecting group on amines.[1][2][3] Its reactivity is well-characterized, centering on the carbamate functional group and the relatively inert benzene ring.

In contrast, Benzyl 4-bromo-2-hydroxybenzylcarbamate is a more complex intermediate, finding use in the synthesis of pharmaceuticals and agricultural chemicals.[4] Its structure contains the same core carbamate linkage but features a highly decorated aromatic ring. The presence of a strongly electron-donating hydroxyl group and an electron-withdrawing but ortho, para-directing bromine atom creates a nuanced reactivity profile that diverges significantly from the parent compound.

This guide will dissect these differences through the lens of two primary reaction classes: electrophilic aromatic substitution on the phenyl ring and reactions involving the carbamate group itself.

Structural and Electronic Comparison

The fundamental difference between the two molecules lies in the substitution pattern of the benzyl group attached to the carbamate nitrogen. This distinction is the primary determinant of their divergent reactivity.

Figure 1: Structures of Benzyl Carbamate and Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Comparative Reactivity Analysis

Part A: Electrophilic Aromatic Substitution (EAS)

The most dramatic difference in reactivity is observed in electrophilic aromatic substitution (EAS) reactions. The susceptibility of an aromatic ring to attack by an electrophile is governed by the electron density of the ring.[5]

  • Benzyl Carbamate: The phenyl ring of the O-benzyl group is electronically neutral, behaving much like toluene. It will undergo EAS under standard conditions (e.g., nitration, halogenation with a Lewis acid catalyst).[6][7] The carbamate group itself is separated from the ring by a methylene (-CH2-) bridge, so its electronic influence on this ring is minimal.

  • Benzyl 4-bromo-2-hydroxybenzylcarbamate: The reactivity of the substituted ring on the N-benzyl portion is profoundly altered by its substituents.

    • Hydroxyl (-OH) Group: The -OH group is a powerful activating group.[8] Through the resonance effect, a lone pair of electrons from the oxygen atom is delocalized into the aromatic ring, significantly increasing its electron density and making it highly nucleophilic.[9][10] This effect vastly outweighs the inductive electron-withdrawal from the electronegative oxygen atom.[11] It is a strong ortho, para-director.

    • Bromine (-Br) Group: Halogens are a classic example of deactivating, yet ortho, para-directing substituents.[12] They are deactivating because their strong inductive effect withdraws electron density from the ring. However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate (the arenium ion) when attack occurs at the ortho or para positions.[11]

Net Effect: The potent activating effect of the hydroxyl group dominates the deactivating effect of the bromine. Consequently, the aromatic ring of Benzyl 4-bromo-2-hydroxybenzylcarbamate is highly activated towards electrophilic aromatic substitution compared to the ring in benzyl carbamate. Reactions can often proceed under much milder conditions, sometimes without a catalyst.

Regioselectivity: The directing effects of the -OH and -Br groups are synergistic. The -OH group at position 2 directs incoming electrophiles to positions 1 (occupied), 3, and 5. The -Br group at position 4 directs to positions 3 and 5. Therefore, electrophilic attack will be strongly directed to the C3 and C5 positions.

Figure 2: General mechanism for Electrophilic Aromatic Substitution on the activated ring.

Part B: Carbamate Group Reactivity

The reactivity of the carbamate functional group itself involves two main processes: nucleophilic acyl substitution at the carbonyl carbon and cleavage (deprotection) of the Cbz group.

  • Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral addition-elimination mechanism.[13][14] In both molecules, the carbonyl group is part of a benzyloxycarbonyl system. The electronic environment of the carbonyl carbon is primarily influenced by the adjacent nitrogen and oxygen atoms. The nature of the aromatic ring attached to the N-benzyl or O-benzyl group is electronically insulated by at least one sp3-hybridized carbon. Therefore, the intrinsic reactivity of the carbamate carbonyl towards nucleophiles is expected to be very similar for both compounds.

  • Deprotection (Cbz Group Cleavage): The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group, and its removal is a critical step in many synthetic sequences.[15]

    • Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection, typically employing H₂ gas and a palladium catalyst (e.g., 10% Pd/C).[16] The reaction proceeds via cleavage of the benzyl C-O bond.

      • For Benzyl Carbamate , this is a standard, high-yielding transformation.

      • For Benzyl 4-bromo-2-hydroxybenzylcarbamate , the situation is more complex. While the Cbz cleavage should proceed normally, the presence of a bromine atom on the other aromatic ring introduces a potential side reaction: hydrodebromination . Catalytic hydrogenation is a known method for reducing aryl halides. Therefore, depending on the reaction conditions (catalyst loading, pressure, reaction time), one might observe a mixture of the desired deprotected product and a debrominated version. This represents a significant difference in the practical application of this deprotection method.

    • Acid-Catalyzed Cleavage: Strong acids (e.g., HBr in acetic acid) or Lewis acids can cleave the Cbz group.[17] Both compounds are susceptible to this method. However, the presence of the electron-rich, activated phenol ring in Benzyl 4-bromo-2-hydroxybenzylcarbamate could lead to undesired side reactions like polymerization or other electrophilic reactions under strongly acidic conditions.

    • Nucleophilic Cleavage: Certain nucleophiles can be used for deprotection.[18] The reactivity for both compounds would be expected to be similar, though the acidic phenol in the substituted molecule could interfere with basic reagents.

Experimental Protocols and Comparative Data

To illustrate the pronounced differences in reactivity, the following experimental protocols are provided. The results are based on established chemical principles.

Experiment 1: Comparative Electrophilic Bromination

This experiment highlights the difference in aromatic ring activation.

Protocol:

  • Prepare two separate reaction flasks. To Flask A, add Benzyl Carbamate (1 mmol) in 10 mL of dichloromethane. To Flask B, add Benzyl 4-bromo-2-hydroxybenzylcarbamate (1 mmol) in 10 mL of dichloromethane.

  • To each flask, add N-Bromosuccinimide (NBS) (1.05 mmol) at room temperature.

  • Stir both reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) every 15 minutes for 2 hours.

Expected Results:

CompoundReagentConditionsExpected Outcome
Benzyl Carbamate NBSCH₂Cl₂, RT, 2hNo significant reaction observed. The ring is not activated enough for electrophilic bromination with NBS alone.[19]
Benzyl 4-bromo-2-hydroxybenzylcarbamate NBSCH₂Cl₂, RT, <30 minRapid consumption of starting material. Formation of one or two new, more polar spots on TLC, corresponding to mono- and/or di-brominated products at the activated C3/C5 positions.
Experiment 2: Comparative Cbz Deprotection by Hydrogenolysis

This experiment compares the outcome of the standard Cbz deprotection protocol.

Figure 3: General workflow for catalytic hydrogenolysis of a Cbz group.

Protocol:

  • Following the workflow in Figure 3, set up parallel reactions for Benzyl Carbamate (1 mmol) and Benzyl 4-bromo-2-hydroxybenzylcarbamate (1 mmol).

  • Use 10 mol% of 10% Pd/C as the catalyst and methanol as the solvent.

  • Run the reactions under a hydrogen balloon at room temperature.

  • Monitor by LC-MS to identify the products formed.

Expected Results:

Starting MaterialMajor Product(s)Potential Side Product(s)
Benzyl Carbamate Ammonia (after decarboxylation of the unstable carbamic acid), TolueneNone
Benzyl 4-bromo-2-hydroxybenzylcarbamate 4-Bromo-2-hydroxybenzylamine, Toluene2-Hydroxybenzylamine (from hydrodebromination)

The key takeaway is the potential for loss of the bromine substituent in the substituted carbamate, a complication not present for the unsubstituted parent compound.

Conclusion

While Benzyl 4-bromo-2-hydroxybenzylcarbamate and Benzyl Carbamate share a common functional group, their overall chemical personalities are strikingly different. The reactivity of Benzyl Carbamate is largely defined by the carbamate linkage itself. In contrast, the reactivity of Benzyl 4-bromo-2-hydroxybenzylcarbamate is dominated by its highly activated, substituted aromatic ring.

This guide has demonstrated that:

  • Electrophilic Aromatic Substitution: The substituted ring is vastly more reactive due to the powerful activating nature of the hydroxyl group, enabling reactions under milder conditions than the unsubstituted analogue.

  • Carbamate Group Reactivity: While intrinsic reactivity at the carbonyl is similar, the practical application of common transformations like catalytic hydrogenolysis is complicated by potential side reactions (hydrodebromination) on the substituted ring.

These distinctions are critical for synthetic planning. Researchers must account for the heightened reactivity of the substituted ring to avoid unwanted side reactions and select deprotection strategies that are compatible with all present functional groups. Understanding these nuances allows for the efficient and predictable application of these valuable chemical intermediates in complex synthetic endeavors.

References

  • Cheméo. Chemical Properties of Benzylcarbamate (CAS 621-84-1). [Link]

  • Wikipedia. Benzyl carbamate. [Link][3]

  • CAS Common Chemistry. Benzyl carbamate. [Link][20]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link][9]

  • J&K Scientific. Benzyl 4-Bromo-2-Hydroxybenzylcarbamate | 1033194-56-7. [Link][4]

  • ResearchGate. Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes | Request PDF. [Link][21]

  • Tsujimoto, T., Ishihara, J., Horie, M., & Murai, A. (2002).
  • EBSCO. Phenols | Chemistry | Research Starters. [Link][10]

  • Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link][11]

  • Appchem. benzyl N-(4-bromo-2-hydroxyphenyl)carbamate | 2451590-06-8. [Link]

  • Quora. What is the directive influence of -OH group in benzene ring?[Link][8]

  • Sajiki, H., & Hirota, K. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(13), 1971–1973. [Link][22]

  • The Journal of Organic Chemistry. Nucleophilic Acyl Substitutions of Anhydrides with Protic Nucleophiles Catalyzed by Amphoteric, Oxomolybdenum Species. [Link][23]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link][19]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link][13]

  • JoVE. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link][6]

  • MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link][12]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][15]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][18]

  • Chemistry LibreTexts. 11.9: Nucleophilic Substitution at Activated Amides and Carbamides. [Link][14]

  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link][7]

  • CCHH. Electrophilic Aromatic Substitution. [Link][5]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benzyl 4-bromo-2-hydroxybenzylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a principal technique for this purpose. The fragmentation pattern of a molecule under collision-induced dissociation (CID) provides a veritable fingerprint, offering deep insights into its chemical architecture.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Benzyl 4-bromo-2-hydroxybenzylcarbamate , a compound with potential applications in pharmaceutical and biochemical research.[1] We will explore its fragmentation behavior in both positive and negative ion modes and draw objective comparisons with structurally related alternatives to demonstrate how subtle changes in molecular structure can lead to diagnostic shifts in fragmentation pathways. This comparative approach is essential for distinguishing between isomers and analogues, a common challenge in drug discovery and development.

Predicted Fragmentation of Benzyl 4-bromo-2-hydroxybenzylcarbamate

The fragmentation of Benzyl 4-bromo-2-hydroxybenzylcarbamate is influenced by its key structural motifs: the benzyl carbamate group, the substituted aromatic ring containing a bromine atom, and a hydroxyl group. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity) for all bromine-containing fragments.[2]

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be protonated, likely at the carbamate nitrogen or the carbonyl oxygen. The primary fragmentation pathways are anticipated to involve the cleavage of the labile bonds within the carbamate linkage and the benzyl group.

A key fragmentation is the cleavage of the C-O bond of the carbamate, leading to the formation of a stable benzyl cation or a tropylium ion at m/z 91. Another significant fragmentation pathway involves the loss of the benzyl group to form an isocyanate intermediate, which can then undergo further fragmentation. The brominated benzyl portion of the molecule will also contribute to the spectrum, with characteristic fragments corresponding to the 4-bromo-2-hydroxybenzyl moiety.

Comparative Fragmentation Analysis

To illustrate the utility of fragmentation analysis in distinguishing between closely related structures, we will compare the predicted fragmentation of Benzyl 4-bromo-2-hydroxybenzylcarbamate with several alternatives:

  • Isomers: Altering the position of the bromo and hydroxy groups on the benzyl ring.

  • Analogues: Removing the bromine atom or changing the carbamate ester group.

The following table summarizes the predicted key fragments for these compounds in positive ion mode.

CompoundMolecular WeightKey Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)Differentiating Feature
Benzyl 4-bromo-2-hydroxybenzylcarbamate 338.1891185/187202/204Presence of brominated benzyl fragments.
Benzyl 3-bromo-4-hydroxybenzylcarbamate338.1891185/187202/204Fragmentation pattern may be very similar, requiring careful analysis of relative intensities.
Benzyl 2-hydroxybenzylcarbamate259.2791107124Absence of bromine isotope patterns.
4-Bromo-2-hydroxybenzyl methylcarbamate262.0858185/187202/204Absence of the m/z 91 peak, presence of a methyl-related fragment.

Fragmentation Pathways: A Visual Representation

The fragmentation of Benzyl 4-bromo-2-hydroxybenzylcarbamate can be visualized as a series of competing and consecutive reactions. The following diagram illustrates the major predicted fragmentation pathways in positive ion mode.

fragmentation_pathway M [M+H]+ (m/z 338/340) F1 Tropylium ion (m/z 91) M->F1 Loss of C8H7BrO3N F2 4-bromo-2-hydroxybenzyl isocyanate ion (m/z 228/230) M->F2 Loss of C7H8 F3 4-bromo-2-hydroxybenzyl cation (m/z 185/187) M->F3 Loss of C8H8NO2 F4 Loss of CO2 (m/z 294/296) M->F4 Neutral loss of CO2 experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare Stock Solutions (1 mg/mL) Working Create Working Solutions Stock->Working Final Dilute to Final Concentration Working->Final Injection Inject Sample into LC Final->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+/ESI-) Separation->Ionization MS1 Full Scan MS1 (m/z 50-500) Ionization->MS1 MS2 Product Ion Scan MS2 (CID) MS1->MS2 Spectrum Acquire Mass Spectra MS2->Spectrum Interpretation Interpret Fragmentation Patterns Spectrum->Interpretation Comparison Compare with Alternatives Interpretation->Comparison

Sources

Benchmarking Benzyl 4-bromo-2-hydroxybenzylcarbamate: A Comparative Guide to Standard Biochemical Probes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, Benzyl 4-bromo-2-hydroxybenzylcarbamate, against established biochemical probes. While specific experimental data for this compound is not yet publicly available, its structural motifs—a carbamate functional group, a benzyl ring, and a substituted phenol—strongly suggest potential inhibitory activity against key enzymes in neurochemical pathways, namely cholinesterases and monoamine oxidases. This document outlines the scientific rationale for this hypothesis, details robust experimental protocols for its evaluation, and provides a comparative landscape of standard inhibitors for these enzyme classes. This guide is intended for researchers in drug discovery and chemical biology seeking to characterize and evaluate the potential of new chemical entities.

Introduction: Unveiling the Potential of a Novel Carbamate

Benzyl 4-bromo-2-hydroxybenzylcarbamate is a synthetic organic compound with potential applications in pharmaceutical and agrochemical development. Its core structure, featuring a carbamate moiety, is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably serine hydrolases[1][2]. The presence of a benzyl group and a bromo-substituted hydroxybenzyl ring further suggests the potential for specific interactions within enzyme binding pockets, influencing both potency and selectivity.

Based on extensive structure-activity relationship (SAR) studies of similar benzylcarbamate derivatives, we hypothesize that Benzyl 4-bromo-2-hydroxybenzylcarbamate is a candidate inhibitor of two critical enzyme families involved in neurotransmission:

  • Cholinesterases (ChEs): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders[3][4]. Carbamates are a known class of pseudo-irreversible inhibitors of cholinesterases[2][5].

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease[][7][8][9]. Several compounds with benzylamine and related structures have shown potent MAO inhibitory activity[5][10].

This guide will provide the necessary framework to test this hypothesis by comparing the inhibitory potential of Benzyl 4-bromo-2-hydroxybenzylcarbamate against well-characterized, standard biochemical probes for these enzyme targets.

Comparative Landscape: Standard Probes for Cholinesterase and Monoamine Oxidase Inhibition

A critical aspect of characterizing a new potential inhibitor is to benchmark its performance against established standards. The following tables summarize key standard inhibitors for cholinesterases and monoamine oxidases, which will serve as positive controls and comparators in the proposed experimental workflows.

Table 1: Standard Inhibitors for Cholinesterase Activity

InhibitorTarget(s)Mechanism of ActionTypical IC50 Range
Donepezil Primarily AChEReversible, non-competitive5-15 nM (AChE)[5]
Rivastigmine AChE and BChEPseudo-irreversible (carbamylation)50-200 nM (AChE), 20-100 nM (BChE)[3][5]
Galantamine AChEReversible, competitive0.5-2 µM (AChE)[5]

Table 2: Standard Inhibitors for Monoamine Oxidase Activity

InhibitorTarget(s)Mechanism of ActionTypical IC50 Range
Clorgyline MAO-A selectiveIrreversible1-10 nM (MAO-A)[7][8]
Moclobemide MAO-A selectiveReversible100-500 nM (MAO-A)[][8]
Selegiline (L-Deprenyl) MAO-B selectiveIrreversible5-20 nM (MAO-B)[7][8]
Rasagiline MAO-B selectiveIrreversible1-10 nM (MAO-B)[11]

Experimental Design: A Roadmap for Benchmarking

To comprehensively evaluate the inhibitory profile of Benzyl 4-bromo-2-hydroxybenzylcarbamate, a series of well-established in vitro enzymatic assays are proposed. The following sections detail the necessary protocols.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BChE activity. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection Enzyme AChE or BChE Product1 Thiocholine Enzyme->Product1 Hydrolysis Substrate Acetylthiocholine or Butyrylthiocholine Substrate->Enzyme Product2 5-Thio-2-nitrobenzoate (Yellow Product) Product1->Product2 Reaction DTNB DTNB DTNB->Product2 Spectrophotometer Measure Absorbance at 412 nm Product2->Spectrophotometer Inhibitor Benzyl 4-bromo-2- hydroxybenzylcarbamate or Standard Inhibitor Inhibitor->Enzyme Inhibition

Workflow for the Ellman's method to determine cholinesterase inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Benzyl 4-bromo-2-hydroxybenzylcarbamate and standard inhibitors (Donepezil, Rivastigmine, Galantamine) in DMSO.

    • Prepare working solutions of the test compounds by serial dilution in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare solutions of AChE (from electric eel) and BChE (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), and DTNB in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution (or buffer for control).

    • Add 50 µL of the enzyme solution (AChE or BChE) to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase Inhibition Assay

A common method to assess MAO-A and MAO-B activity involves monitoring the production of hydrogen peroxide from the oxidative deamination of a substrate. This can be coupled to a fluorescent reporter system.

G cluster_0 Enzymatic Reaction cluster_1 Fluorometric Detection MAO MAO-A or MAO-B Product1 Aldehyde + NH3 + H2O2 MAO->Product1 Oxidative Deamination Substrate Specific Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) Substrate->MAO HRP Horseradish Peroxidase Product1->HRP Fluorescent_Product Resorufin HRP->Fluorescent_Product Fluorogenic_Substrate Amplex Red Fluorogenic_Substrate->HRP Fluorometer Measure Fluorescence (Ex/Em ~530/590 nm) Fluorescent_Product->Fluorometer Inhibitor Benzyl 4-bromo-2- hydroxybenzylcarbamate or Standard Inhibitor Inhibitor->MAO Inhibition

Sources

Comparing extraction methods for Benzyl 4-bromo-2-hydroxybenzylcarbamate from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparing Extraction Methods for Benzyl 4-bromo-2-hydroxybenzylcarbamate from Biological Matrices

Executive Overview

Benzyl 4-bromo-2-hydroxybenzylcarbamate (B4BHC) is a highly specific synthetic intermediate and biochemical probe frequently utilized in pharmaceutical development, particularly in enzyme inhibition studies and targeted cancer therapies (1[1]). As drug development progresses from in vitro assays to in vivo pharmacokinetic (PK) profiling, isolating this compound from complex biological matrices (e.g., plasma, serum, or tissue homogenates) becomes a critical analytical bottleneck.

This guide provides an objective, data-driven comparison of sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored specifically to the physicochemical vulnerabilities of B4BHC.

Physicochemical Rationale for Extraction Design

As a Senior Application Scientist, I approach extraction not as a generic procedure, but as a targeted exploitation of a molecule's structure. B4BHC (Molecular Weight: 336.18 g/mol ) presents three distinct structural features that dictate our extraction parameters:

  • The Carbamate Linkage (-O-CO-NH-): Carbamates are notoriously susceptible to hydrolysis at extreme pH levels or elevated temperatures. Therefore, extraction must be performed under mild conditions (pH 5.0–7.0) and preferably on ice to prevent degradation during processing (2[2]).

  • The Phenolic Hydroxyl Group: The phenol ring has a pKa of approximately 9.5. To ensure the molecule remains in its un-ionized, lipophilic state for efficient partitioning into organic solvents (LLE) or retention on reversed-phase sorbents (SPE), the biological matrix must be buffered to at least two pH units below the pKa (e.g., pH 6.0).

  • Bromine and Benzyl Moieties: The presence of a heavy halogen and two aromatic rings imparts significant hydrophobicity (estimated LogP ~3.5–4.5). This high lipophilicity makes B4BHC an excellent candidate for non-polar organic extraction but increases the risk of non-specific binding to plastic labware or matrix proteins.

Comparative Analysis of Extraction Modalities

Selecting the optimal extraction method requires balancing recovery, matrix effect (ion suppression/enhancement in LC-MS/MS), and throughput. The table below summarizes the expected performance metrics for B4BHC based on standard bioanalytical method validation principles (3[3]).

Extraction ModalityAbsolute Recovery (%)Matrix Effect (%)Precision (CV%)Phospholipid RemovalBest Use Case for B4BHC
Protein Precipitation (PPT) 85 - 95%High (>30% suppression)10 - 15%PoorEarly discovery PK; high-throughput screening where sensitivity is not the primary limiting factor.
Liquid-Liquid Extraction (LLE) 70 - 85%Low (<10%)5 - 10%Moderate to GoodRoutine bioanalysis requiring clean extracts; leverages the high lipophilicity of the brominated benzyl rings.
Solid-Phase Extraction (SPE) >90%Very Low (<5%)<5%ExcellentGLP-compliant clinical studies; maximum sensitivity and reproducibility required for trace quantification.

Note: Data represents extrapolated performance metrics for lipophilic carbamates analyzed via LC-MS/MS.

Self-Validating Extraction Protocols

To ensure scientific integrity, every extraction method must act as a self-validating system. This is achieved by incorporating internal standards (IS) and calculating absolute recovery and matrix effects during every batch.

System Validation Formulas:

  • Absolute Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) × 100

  • Matrix Effect (%) = (Peak Area of Post-extraction Spike / Peak Area of Neat Standard) × 100

Protocol A: Liquid-Liquid Extraction (LLE) using MTBE

Methyl tert-butyl ether (MTBE) is selected over stronger solvents like ethyl acetate to minimize the co-extraction of polar endogenous lipids while effectively partitioning the hydrophobic B4BHC (4[4]).

  • Aliquot & Buffer: Transfer 100 µL of plasma to a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., isotopically labeled B4BHC-d5). Add 100 µL of 100 mM Ammonium Acetate buffer (pH 6.0) to ensure the phenolic hydroxyl remains un-ionized.

  • Extraction: Add 1.0 mL of cold MTBE. Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. The organic layer (top) will contain the B4BHC.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 30°C (avoid higher temperatures to prevent carbamate degradation).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject into LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) using HLB Sorbent

Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are ideal for B4BHC because they capture the hydrophobic benzyl/bromo groups while allowing aggressive washing of matrix proteins.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through the HLB cartridge (30 mg/1 cc) to activate the sorbent bed.

  • Loading: Dilute 100 µL of plasma with 300 µL of pH 6.0 buffer and 10 µL of IS. Load the mixture onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute polar salts and hydrophilic proteins, but weak enough to prevent the premature elution of the highly lipophilic B4BHC.

  • Elution: Elute the target compound using 1.0 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate under nitrogen and reconstitute as described in Protocol A.

Workflow Visualization

Below is the logical workflow for the optimized SPE methodology, mapping the sample journey from biological matrix to analytical detection.

SPE_Workflow Start Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard & Buffer to pH 6.0 Start->Spike Condition Condition SPE Cartridge (MeOH -> H2O) Spike->Condition Load Load Sample (1 mL/min) Condition->Load Wash Wash Impurities (5% MeOH in H2O) Load->Wash Elute Elute Target (B4BHC) (100% Acetonitrile) Wash->Elute Dry Evaporate under N2 & Reconstitute Elute->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Optimized Solid-Phase Extraction (SPE) workflow for Benzyl 4-bromo-2-hydroxybenzylcarbamate.

References

  • Title: Benzyl 4-Bromo-2-Hydroxybenzylcarbamate | 1033194-56-7 Source: J&K Scientific URL
  • Source: NIH PubMed Central (PMC)
  • Title: Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification in Plasma Using HPLC-DAD Source: MDPI URL
  • Source: International Journal of Pharmaceutical Sciences and Research (IJPSR)

Sources

A Guide to the Comprehensive Validation of Benzyl 4-bromo-2-hydroxybenzylcarbamate Reference Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Accurate Measurement

In the landscape of pharmaceutical development and chemical research, the reliability of quantitative analysis hinges on the quality of the reference standard. A reference standard is a highly purified and well-characterized compound used as a measurement base for assessing the identity, purity, and potency of a substance.[1] For a molecule like Benzyl 4-bromo-2-hydroxybenzylcarbamate, which serves as a critical intermediate in the synthesis of pharmaceuticals and agricultural chemicals, establishing a validated reference standard is not merely a procedural step but a foundational requirement for regulatory compliance and scientific integrity.[2]

This guide provides an in-depth, experience-driven framework for the validation of Benzyl 4-bromo-2-hydroxybenzylcarbamate as a reference standard. We will move beyond rote procedural descriptions to explore the scientific rationale behind each validation step, comparing methodologies and presenting the data necessary to make informed decisions in the laboratory. The protocols and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), ensuring that the resulting standard is fit for its intended purpose.[3][4]

Section 1: Initial Characterization of the Candidate Material

Before a batch of Benzyl 4-bromo-2-hydroxybenzylcarbamate can be considered for use as a reference standard, its fundamental properties must be unequivocally confirmed. This initial characterization phase ensures that the material is, in fact, the correct compound and possesses a purity level high enough to warrant the full validation process. A purity of 99.5% or higher is generally desirable for a primary reference standard.[5]

Identity Confirmation: The Foundational Question

The first step is to confirm the molecular structure. Relying on a single technique is insufficient; a combination of orthogonal methods provides the highest degree of confidence.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for elucidating the molecular structure. The spectra should be consistent with the proposed structure of Benzyl 4-bromo-2-hydroxybenzylcarbamate, with all proton and carbon signals assigned.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, providing strong evidence for the molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR serves as a molecular "fingerprint," confirming the presence of key functional groups (e.g., -OH, N-H, C=O, C-Br) and matching the spectral data against a known reference or theoretical spectrum.[1]

Purity Assessment: A Multi-Faceted Approach

A single purity method can be misleading, as it may not detect all potential impurities. Therefore, a combination of chromatographic and other techniques is essential.

  • Chromatographic Purity (HPLC) : High-Performance Liquid Chromatography (HPLC) with a universal detector like a Diode Array Detector (DAD) is the workhorse for purity analysis.[5] It can separate and quantify organic process-related impurities and degradation products.

  • Residual Solvents (GC) : Gas Chromatography (GC) with a headspace autosampler is used to detect and quantify any residual solvents from the synthesis and purification process, as mandated by ICH Q3C guidelines.

  • Water Content : Karl Fischer titration is the standard method for accurately determining the water content of the material.

  • Inorganic Impurities : Analysis of sulfated ash can quantify non-volatile inorganic impurities.

Below is the molecular structure of the target compound.

Caption: Structure of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Section 2: The Validation Workflow for Quantitative Analysis

Once the candidate material passes initial characterization, the primary quantitative analytical method—typically a reversed-phase HPLC (RP-HPLC) method—must be formally validated. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[3]

Overview of the Validation Process

The validation process is a systematic series of experiments designed to test the performance characteristics of the analytical method.

Caption: Workflow for the validation of a chemical reference standard.

Key Validation Parameters Explained
  • Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a reference standard, this involves demonstrating that the peaks for known impurities and potential degradation products (generated through forced degradation studies) are well-resolved from the main analyte peak.

  • Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A series of at least five concentrations are prepared, and the resulting peak areas are plotted against concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3] For an assay method, this is typically 80% to 120% of the test concentration.

  • Accuracy : Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix or by comparing the results to a second, well-characterized orthogonal method.[3] Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability : Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] The LOQ is critical for quantifying impurities.

  • Robustness : Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Section 3: Comparative Analysis and Orthogonal Methods

To establish the highest level of trust in a reference standard, its purity value should not be determined by a single method. Orthogonal methods—different analytical techniques that rely on distinct chemical or physical principles—are employed to corroborate the primary result.

Comparison of a New Standard vs. an Established Standard

In many labs, a newly qualified "secondary" reference standard is validated against a pre-existing, highly characterized "primary" standard (e.g., from a pharmacopeia like USP or a thoroughly characterized in-house batch).[5] The purpose is to demonstrate equivalency.[6]

Parameter Primary Reference Standard Candidate Secondary Standard Acceptance Criteria
Identity (FT-IR) Conforms to structureSpectrum is concordant with Primary StandardConcordant spectra
Purity (HPLC, area %) 99.91%99.88%Difference ≤ 0.1%
Assay vs. Primary Std. 100.0% (by definition)99.9%99.0% - 101.0%
Water Content (KF) 0.05%0.08%≤ 0.2%
Residual Solvents Passes ICH Q3CPasses ICH Q3CMeets ICH limits

Table 1: Hypothetical comparative data for qualifying a secondary reference standard against a primary standard.

Orthogonal Methods for Purity Confirmation

The most common source of error in purity assignment is the presence of undetected impurities. Using an orthogonal method helps mitigate this risk.

  • Quantitative NMR (qNMR) : qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[8] It relies on an internal standard of known purity and compares the integrated signals of the analyte protons to those of the internal standard. Its advantage is that the signal response is directly proportional to the number of nuclei, independent of the molecule's structure.

  • Differential Scanning Calorimetry (DSC) : DSC can be used to determine the purity of highly crystalline substances by analyzing their melting behavior.[5][9] The presence of impurities broadens the melting range and lowers the melting point, which can be used to calculate the mole fraction of impurities via the van't Hoff equation.

Method Principle Purity Value (Hypothetical) Comments
HPLC-DAD (Area %) Chromatographic separation based on polarity99.88%May not detect non-UV active or co-eluting impurities.
qNMR Molar ratio comparison to an internal standard99.75%Highly accurate; not dependent on chromophores. Provides a mass/mass value.
DSC Melting point depression by impurities99.82% (mole fraction)Only applicable to crystalline, thermally stable compounds that do not form solid solutions.
Mass Balance 100% - (% Water + % Resid. Solvents + % Ash + % Impurities by HPLC)99.80%A calculated value, not a direct measurement.

Table 2: Comparison of purity results from different analytical techniques for Benzyl 4-bromo-2-hydroxybenzylcarbamate.

Section 4: Detailed Experimental Protocols

Protocol: HPLC-UV Method for Assay and Purity

This protocol describes a typical RP-HPLC method for determining the assay and purity of Benzyl 4-bromo-2-hydroxybenzylcarbamate.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program :

      Time (min) %A %B
      0.0 70 30
      20.0 20 80
      25.0 20 80
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 220 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Test Solution : Prepare in the same manner as the Standard Solution.

  • Procedure : Inject the Diluent as a blank, followed by five replicate injections of the Standard Solution and duplicate injections of the Test Solution.

  • Calculations :

    • Purity (Area %) : Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks.

    • Assay (External Standard) : Calculate the potency of the test sample against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Protocol: Identity Confirmation by FT-IR
  • Instrumentation : Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Procedure : Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

  • Analysis : Compare the resulting spectrum with that of a known, authenticated standard. The positions and relative intensities of the absorption bands must be concordant.

Conclusion

The validation of a reference standard for a compound like Benzyl 4-bromo-2-hydroxybenzylcarbamate is a rigorous, multi-step process that forms the cornerstone of reliable quantitative analysis. It requires a deep understanding of analytical chemistry principles, adherence to regulatory guidelines like those from the ICH, and a commitment to scientific integrity.[4][6] By employing a combination of a validated primary method, such as HPLC, and confirmatory orthogonal techniques like qNMR and DSC, researchers can establish a reference standard with a well-documented and trustworthy certificate of analysis. This ensures data quality, supports regulatory filings, and ultimately, contributes to the development of safe and effective products.

References

  • BenchChem. (n.d.). Application Note: HPLC-MS/MS Protocol for Carbamate Analysis.
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Malz, F., & Jancke, H. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Asmus, P. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology.
  • Leontiev, D. A., & Grizodub, A. I. (2019, January 2). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides.
  • Waters Corporation. (n.d.). Alliance System for Carbamate Analysis.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • ResearchGate. (n.d.). Chromatogram of carbamates by HPLC–DAD.
  • J&K Scientific. (n.d.). Benzyl 4-Bromo-2-Hydroxybenzylcarbamate | 1033194-56-7.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • EMA. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.

Sources

Safety Operating Guide

Benzyl 4-bromo-2-hydroxybenzylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of Benzyl 4-bromo-2-hydroxybenzylcarbamate

As laboratory operations scale, standardizing chemical handling and waste disposal is paramount to maintaining both environmental compliance and personnel safety. Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS: 1033194-56-7) is a specialized biochemical reagent frequently utilized as an intermediate in pharmaceutical synthesis and as a probe in enzyme inhibition and receptor binding studies[1].

Because this compound features a brominated phenolic ring and a carbamate linkage, its post-experimental disposal requires strict adherence to halogenated organic waste protocols[2]. This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

Understanding the structural chemistry of Benzyl 4-bromo-2-hydroxybenzylcarbamate is critical to dictating its lifecycle management:

  • The Carbon-Halogen Bond: The presence of the bromine atom classifies this compound as a halogenated organic[2]. Halogenated organics exhibit high environmental persistence, mobility, and potential for bioaccumulation[3]. Standard biological or low-temperature degradation methods are entirely ineffective. This waste must be routed to EPA-regulated hazardous waste incinerators capable of achieving the extreme temperatures necessary to cleave the C-Br bond without generating highly toxic brominated dioxins or furans[4].

  • The Carbamate Linkage: Carbamates are susceptible to hydrolysis under extreme pH conditions. If mixed with strong acids or bases in a generic waste carboy, the compound can degrade exothermically, potentially evolving toxic gases or over-pressurizing the container[5].

Experimental Workflow & Waste Generation

To effectively manage waste, we must map exactly where it is generated. Below is a standard protocol for utilizing Benzyl 4-bromo-2-hydroxybenzylcarbamate in an in vitro enzyme inhibition assay, highlighting the critical point of waste segregation.

Protocol: Enzyme Inhibition Assay & Liquid-Liquid Extraction
  • Reagent Preparation: Dissolve Benzyl 4-bromo-2-hydroxybenzylcarbamate in a minimal volume of a compatible organic solvent (e.g., Dichloromethane or DMSO) to create a concentrated stock solution.

  • Assay Execution: Introduce the stock solution into an aqueous biological buffer containing the target enzyme. Incubate at 37°C.

  • Reaction Quenching: Terminate the enzymatic reaction by adding an organic extraction solvent (e.g., Dichloromethane).

  • Phase Separation: Perform liquid-liquid extraction. The brominated carbamate and its organic-soluble metabolites will partition into the lower organic phase.

  • Aqueous Segregation: Carefully separate the aqueous phase. Validation Check: Ensure the aqueous phase is free of organic droplets. This phase is routed to Aqueous/Inorganic Waste [6].

  • Halogenated Segregation: The organic phase now contains the brominated compound and constitutes Halogenated Organic Waste [2][5]. Validation Check: Test the pH of the organic extract using pH indicator strips. It must be neutral (pH 6-8) before transfer to ensure no reactive acids/bases are introduced into the waste carboy.

Workflow Visualization

G A Benzyl 4-bromo-2-hydroxybenzylcarbamate (Stock Solution) B Biochemical Assay (Enzyme Inhibition) A->B Add to assay C Reaction Quenching & Liquid-Liquid Extraction B->C Quench reaction D Organic Phase (Contains Brominated Compound) C->D Extract organics E Aqueous Phase (Buffer/Salts) C->E Separate aqueous F Halogenated Waste Container (Strict Segregation) D->F Transfer to SAA G EPA-Regulated Incineration F->G Off-site disposal

Workflow of Benzyl 4-bromo-2-hydroxybenzylcarbamate assay and halogenated waste segregation.

Step-by-Step Disposal Procedures

Proper logistical execution at the bench level prevents costly regulatory fines and dangerous chemical incompatibilities.

  • Strict Segregation: Never mix halogenated organic waste with non-halogenated organic waste. Even a trace amount (<5%) of a halogenated compound mixed into a non-halogenated container forces the entire volume to be classified as halogenated waste, which costs significantly more to incinerate[6][7].

  • Container Selection: Utilize a chemically compatible, vapor-tight container, such as a 5-gallon white High-Density Polyethylene (HDPE) carboy or a 4-liter poly bottle with a PTFE-lined threaded cap[7].

  • Active Collection: Transfer the organic waste into the designated container exclusively inside an operating chemical fume hood[7]. Keep the container tightly closed at all times except when actively adding waste to prevent the release of toxic vapors[5].

  • Mandatory Labeling: Affix a Hazardous Waste Tag to the container before the first drop of waste is added[5]. The tag must explicitly state "Halogenated Organic Waste" and list all chemical constituents with their estimated percentages (e.g., "Dichloromethane 95%, Benzyl 4-bromo-2-hydroxybenzylcarbamate 5%"). Do not use chemical formulas or abbreviations[5][7].

  • Satellite Accumulation Area (SAA) Storage: Store the labeled container in a designated SAA within the laboratory. Ensure it is placed in secondary containment to capture any potential leaks, and keep it physically separated from incompatible materials such as strong acids, bases, or oxidizing agents[5][7].

  • Off-site Disposal: Once the container reaches 75-80% capacity, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. Do not overfill[6][7].

Spill Response & Emergency Logistics

In the event of a localized benchtop spill involving this compound or its solvent matrix, execute the following immediate actions:

  • Evacuate & Ventilate: Close laboratory doors and ensure the chemical fume hood exhaust is operating at full capacity to ventilate the area[5].

  • Containment: Place inert absorbent pads over the spill. Crucial: Do not use combustible materials (like standard paper towels) if the solvent matrix contains any oxidizing agents[5][7].

  • Collection: Once the liquid is absorbed, place the pads into a heavy-duty plastic bag, seal it tightly, and label it as halogenated hazardous waste[7].

  • Validation & Notification: Visually inspect the area to ensure no residue remains. Contact campus safety and EHS for final clearance and to arrange the pickup of the cleanup materials[7].

Quantitative Data & Compatibility Summary

ParameterSpecification / Guideline
Chemical Name Benzyl 4-bromo-2-hydroxybenzylcarbamate
CAS Number 1033194-56-7[1]
Molecular Weight 336.18 g/mol [8]
Waste Classification Halogenated Organic Waste[2]
EPA Disposal Method High-Temperature Incineration[4]
Compatible Storage HDPE Carboys, Poly Bottles, PTFE-lined caps[7]
Incompatible Materials Strong acids, bases, heavy metals, oxidizing agents[5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-bromo-2-hydroxybenzylcarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-bromo-2-hydroxybenzylcarbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.